Fmoc-2,4-dimethyl-dl-phenylalanine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBSNHLSKRVUBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-2,4-dimethyl-dl-phenylalanine molecular weight
An In-depth Technical Guide to Fmoc-2,4-dimethyl-DL-phenylalanine: Properties, Applications, and Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a synthetically modified amino acid derivative crucial for advanced peptide synthesis and drug discovery. We will delve into its unique physicochemical properties, explore the strategic implications of its structure—specifically the 2,4-dimethyl substitution and the racemic nature—and provide a detailed, field-tested protocol for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document is intended to serve as a practical resource for scientists aiming to leverage this compound to create peptides with enhanced stability, modulated hydrophobicity, and for the generation of diverse peptide libraries.
Part 1: Core Physicochemical Properties and Structural Analysis
This compound is a non-proteinogenic amino acid building block designed for specific applications in peptide chemistry. Its structure is purposefully modified to impart unique characteristics to the resulting peptides.
Structural Breakdown
-
The Fmoc (9-fluorenylmethoxycarbonyl) Group : This is a base-labile amine protecting group. Its primary function is to prevent unwanted polymerization during the coupling of the carboxyl group of the amino acid. It is stable under acidic conditions but is efficiently removed by a secondary amine, most commonly piperidine, which is the cornerstone of the widely used Fmoc-SPPS strategy.[1][2]
-
The 2,4-dimethylphenyl Side Chain : The introduction of two methyl groups onto the phenyl ring of the phenylalanine side chain is a key modification. This substitution increases the steric bulk and hydrophobicity of the side chain, which can lead to peptides with enhanced metabolic stability by shielding the peptide backbone from enzymatic degradation.[1][3] These hydrophobic interactions can also be critical for improving binding affinity to biological targets.[1]
-
The DL-Racemic Center : The designation "DL" signifies that this product is a racemic mixture, containing equal amounts of the D- and L-enantiomers. When incorporated into a peptide chain, this results in the synthesis of a diastereomeric mixture of the final peptide. This feature is particularly useful in combinatorial chemistry and drug screening, where the goal is to rapidly generate a library of diverse peptide structures to identify potential leads.[4]
Quantitative Data Summary
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 415.48 g/mol | [1] |
| Molecular Formula | C₂₆H₂₅NO₄ | [1] |
| Appearance | White solid powder | [1] |
| Storage Conditions | 2 - 8 °C, in a dry place | [1] |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1] |
Part 2: Strategic Applications in Peptide Synthesis and Drug Discovery
The decision to use this compound over a standard proteinogenic amino acid is driven by the desire to engineer specific properties into a peptide therapeutic or research tool.
-
Enhancing Proteolytic Resistance : The steric hindrance provided by the dimethylated phenyl group can protect adjacent peptide bonds from cleavage by proteases. This is a well-established strategy to increase the in vivo half-life of peptide-based drugs, a critical challenge in their development.[3]
-
Modulating Receptor Binding : The increased hydrophobicity of the side chain can alter the conformational preferences of the peptide and enhance its binding to hydrophobic pockets within target receptors, potentially increasing potency and selectivity.[1]
-
Constructing Peptide Libraries : The use of the DL-racemic mixture is a deliberate choice for generating diversity. For each incorporation site, two distinct diastereomers are produced. When used at multiple positions, this exponentially increases the number of unique peptide sequences in the final mixture, which is ideal for high-throughput screening assays to identify novel bioactive compounds.[4]
Part 3: Experimental Protocol for Incorporation via Fmoc-SPPS
The following is a detailed, step-by-step methodology for the incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin). This protocol assumes a standard manual or automated peptide synthesizer.
Workflow for a Single Coupling Cycle
Detailed Step-by-Step Methodology
Materials:
-
Resin with a free amine group (or post-Fmoc deprotection)
-
This compound
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Activation Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).
-
Solvents: DMF, Dichloromethane (DCM).
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 10-20 minutes.
-
Drain the solution. A second treatment for 10 minutes is recommended to ensure complete deprotection.
-
Causality: Piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination mechanism.[2] Two treatments ensure the reaction goes to completion, which is critical for preventing deletion sequences.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.
-
Causality: Residual piperidine will neutralize the subsequent coupling reagents, preventing the reaction.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.
-
Add DIPEA (6-8 eq.) to the mixture. This solution is the "activated" amino acid.
-
Causality: HBTU/HOBt, in the presence of the base DIPEA, converts the carboxylic acid of the Fmoc-amino acid into a highly reactive ester, making it susceptible to nucleophilic attack by the free amine on the resin.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 30-120 minutes. Due to the steric hindrance of the 2,4-dimethylphenyl group, a longer coupling time or double coupling may be necessary.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 cycles) to remove excess activated amino acid and byproducts. .
-
-
Confirmation of Completion (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating a successful coupling. If the test is positive, a second coupling (recoupling) may be required.
This cycle is repeated for each amino acid in the desired peptide sequence.
Part 4: Post-Synthesis Cleavage and Analysis
Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved using a strong acid "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
After cleavage, the crude peptide is precipitated in cold diethyl ether and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Consideration: When analyzing the final product, it is critical to remember that the use of this compound will result in a mixture of diastereomers. This will likely appear as a broadened peak or multiple closely eluting peaks in the RP-HPLC chromatogram. Mass spectrometry should be used to confirm that the product has the correct molecular weight for the target peptide.[4]
Part 5: Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[5][6] Avoid contact with skin, eyes, and clothing.[6]
-
Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry place to ensure its stability.[1]
-
Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
References
-
This compound | Sigma-Aldrich - MilliporeSigma. [Link]
-
This compound | C26H25NO4 | CID 11589726 - PubChem - NIH. [Link]
-
Safety Data Sheet: Fmoc-L-Phenylalanine - Carl ROTH. [Link]
-
Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - MDPI. [Link]
-
Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - PubMed. [Link]
-
Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
Sources
Technical Guide: Solubility & Handling of Fmoc-2,4-dimethyl-dl-phenylalanine in DMF
Executive Summary
Fmoc-2,4-dimethyl-dl-phenylalanine is a non-canonical, sterically demanding amino acid derivative used to introduce hydrophobic bulk and conformational constraints into peptide backbones.[1][2][3] Its solubility in N,N-Dimethylformamide (DMF) is a critical parameter for Solid-Phase Peptide Synthesis (SPPS), where effective coupling requires high local concentrations to overcome the steric hindrance imposed by the ortho (2-position) and para (4-position) methyl groups.[1][2][3]
This guide provides a validated physicochemical profile, dissolution protocols, and troubleshooting workflows. While standard Fmoc-amino acids dissolve readily, the 2,4-dimethyl substitution pattern alters solvation kinetics, requiring precise handling to prevent aggregation and ensure complete coupling.[1][2]
Physicochemical Profile & Solubility Mechanics[1][2][3]
Molecular Characteristics
The 2,4-dimethyl substitution significantly increases the hydrophobicity (LogP) of the phenylalanine side chain compared to the native residue. This impacts both the dissolution rate and the behavior of the peptide-resin complex.
| Property | Value / Description | Impact on Solubility |
| Molecular Formula | C₂₆H₂₅NO₄ | Moderate molecular weight (~415.5 g/mol ).[1][2][3] |
| Stereochemistry | DL (Racemic) | Crystal lattice energy may differ from pure L/D forms; dissolution rate may vary between batches.[1][2][3] |
| Side Chain | 2,4-Dimethylphenyl | Ortho-methyl (2-position): Creates steric clash near the backbone, slowing solvation.[1][2][3] Para-methyl (4-position): Increases lipophilicity.[1][2][3] |
| Solubility Limit | > 0.5 M in DMF | Highly soluble in DMF; suitable for standard SPPS (0.1–0.2 M) and intensified coupling (0.5 M).[1][2][3] |
| Aggregation Risk | Moderate to High | Hydrophobic aromatic stacking can lead to gelation at high concentrations (>0.6 M).[1][2][3] |
Why DMF?
DMF is the industry-standard solvent for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonds (Fmoc-NH[1][2] ··· O=C).
-
Dipole Moment: 3.86 D (Effective for solvating the polar Fmoc-carbamate backbone).[1][2][3]
-
Hydrophobic Solvation: The methyl groups on the DMF nitrogen provide Van der Waals interactions that stabilize the hydrophobic 2,4-dimethylphenyl ring.[2]
Experimental Protocol: Dissolution Workflow
Objective: Prepare a stable 0.2 M solution for SPPS coupling. Reagents: High-purity DMF (Amine-free, <0.01% water).[1][2][3]
Step-by-Step Methodology
-
Calculation:
-
Solvent Addition (The "Wetting" Phase):
-
Mechanical Dispersion:
-
Sonication (Conditional):
-
Sonicate at 35–40 kHz for 2–5 minutes.
-
Critical Control: Maintain temperature < 30°C . Excessive heat can degrade the Fmoc group (dibenzofulvene elimination).[3]
-
-
Final Volume Adjustment:
-
Visual QC:
Visualization: Dissolution & Troubleshooting Logic
The following diagram outlines the decision process for dissolving this compound, addressing common failure modes like aggregation or incomplete solubility.
Caption: Logical workflow for dissolving sterically hindered Fmoc-amino acids in DMF.
Application in Solid-Phase Peptide Synthesis (SPPS)[1][2][3][4][5][6]
Coupling Considerations
The 2-methyl (ortho) substituent creates significant steric hindrance, shielding the carboxylic acid from activation reagents.[1][2] Standard coupling protocols (e.g., HBTU/DIEA) may result in low yields or deletion sequences.[1][2][3]
-
Recommended Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1][2][3] These reagents generate a more reactive active ester (OAt/OAzt) than HBTU/HOBt.[1][2][3]
-
Reaction Time: Extend coupling time to 2–4 hours (double the standard).
-
Double Coupling: Highly recommended.[1][3] Perform the coupling step twice with fresh reagents to ensure >99% incorporation.[1][2]
Stability in Solution
Fmoc-amino acids in DMF are prone to slow degradation via spontaneous Fmoc cleavage if the DMF contains free amines (dimethylamine).[1][2][3][4]
-
Shelf Life: Use prepared solutions within 24 hours .
-
Storage: If storage is necessary, keep at 4°C protected from light.
Troubleshooting & Optimization
| Symptom | Root Cause | Corrective Action |
| Gelation | Hydrophobic stacking / H-bonding aggregation.[1][2][3] | Add LiCl (0.4 M) or switch solvent to NMP (N-Methyl-2-pyrrolidone), which has better solvating power for hydrophobic residues.[1][2][3] |
| Precipitation on Resin | "On-resin" aggregation during coupling.[1][2][3][5] | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate coupling temperature to 50°C (microwave assisted). |
| Slow Dissolution | Large crystal size (common in DL mixtures).[1][2][3] | Crush solid into a fine powder before adding solvent; use sonication.[1][2][3] |
References
-
Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2][3] (General reference for Fmoc stability and solubility).
-
Albericio, F., & Tulla-Puche, J. (2008).[1][2][3] The Power of NMP in Peptide Synthesis. In The Power of Functional Resins in Organic Synthesis. (Reference for NMP vs. DMF solubility).
Sources
The Strategic Incorporation of Fmoc-2,4-dimethyl-DL-phenylalanine in Peptide Library Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of chemical space beyond the canonical 20 amino acids has become a cornerstone of modern drug discovery. The incorporation of non-natural amino acids into peptide scaffolds offers a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the use of Fmoc-2,4-dimethyl-DL-phenylalanine, a sterically hindered building block, in the solid-phase synthesis of peptide libraries. We will delve into the unique considerations for its efficient incorporation, including optimized coupling strategies and cleavage protocols, and discuss the anticipated impact of this modification on the pharmacological profile of the resulting peptides. This document serves as a practical resource for researchers aiming to leverage the structural and functional advantages of dialkylated phenylalanine analogs in their peptide-based drug discovery programs.
Introduction: The Rationale for Non-Natural Amino Acids in Peptide Drug Discovery
Peptide-based therapeutics offer a compelling combination of high target specificity and potency. However, their clinical utility can be hampered by inherent liabilities, primarily rapid degradation by proteases. The introduction of non-natural amino acids is a key strategy to overcome these limitations.[1][3] Modifications such as N-methylation or, as in the case of 2,4-dimethyl-DL-phenylalanine, alkylation of the aromatic side chain can significantly alter a peptide's conformational properties and resistance to enzymatic degradation.[3][4] The dimethyl substitution on the phenyl ring introduces steric bulk that can disrupt recognition by proteases and can also be used to probe the steric tolerance of receptor binding pockets. The use of a DL-racemic mixture of 2,4-dimethyl-phenylalanine can be particularly advantageous in the context of peptide library synthesis, as it allows for the exploration of both D- and L-stereochemistries at a specific position within the peptide sequence, potentially leading to the discovery of peptides with novel activities or improved stability.[5]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the building block is essential for successful solid-phase peptide synthesis (SPPS).
| Property | Value | Source |
| Chemical Formula | C26H25NO4 | |
| Molecular Weight | 415.48 g/mol | |
| Appearance | White powder | [2] |
| Melting Point | 121 - 127 °C (for D-enantiomer) | [2] |
| Solubility | Good to excellent in DMF and NMP; Limited in DCM | [6][][8] |
| Storage | 2 - 8 °C | [2] |
Note: While most Fmoc-protected amino acids exhibit good solubility in common SPPS solvents like DMF and NMP, those with bulky side chains may have limitations.[6][] It is always recommended to empirically determine the solubility for specific applications to avoid incomplete coupling reactions.[6]
Solid-Phase Peptide Synthesis (SPPS) with this compound
The incorporation of a sterically hindered amino acid like 2,4-dimethyl-DL-phenylalanine into a growing peptide chain presents unique challenges that require optimization of standard SPPS protocols. The general SPPS workflow is depicted below.
Caption: Mechanism of amino acid activation and coupling in SPPS.
-
Double Coupling: Performing the coupling reaction twice with a fresh batch of activated amino acid can help drive the reaction to completion. [6]* Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to overnight can improve the coupling efficiency for hindered residues. [6]* Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate coupling reactions, which is particularly beneficial for sterically hindered amino acids. [1]
Protocol: Coupling of this compound
This protocol outlines a robust method for the incorporation of this compound using HATU as the coupling reagent.
-
Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. [6]3. Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes. [6]4. First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram of resin).
-
Second Coupling (Recommended): Repeat steps 2-5 with a fresh solution of activated amino acid to ensure maximum coupling efficiency. [6]7. Final Washing: After the second coupling, wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to prepare for the next deprotection step.
Cleavage and Deprotection
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. [9]
Cleavage Cocktail Selection
The presence of bulky, hydrophobic residues like 2,4-dimethyl-phenylalanine does not typically necessitate special scavengers unless other sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) are present in the sequence. [10]A standard, robust cleavage cocktail is usually sufficient.
| Cleavage Cocktail | Composition (v/v/v) | Use Case |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose cocktail for peptides without highly sensitive residues. [10][11] |
| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Recommended for complex peptides containing Trp, Met, Cys, and Tyr. [12] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, effective for scavenging trityl-based protecting groups. [12] |
Protocol: Peptide Cleavage and Isolation
-
Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum for at least 1 hour. [10]2. Cleavage: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin (approximately 10 mL per gram of resin). [10]3. Reaction: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple bulky residues, extending the cleavage time may be beneficial. [13]4. Filtration: Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form. [9]6. Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry. [14]
Characterization of Peptide Libraries Containing 2,4-dimethyl-DL-phenylalanine
The analysis of peptide libraries is crucial to identify active sequences.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptides. [14]* Mass Spectrometry (MS): Confirms the molecular weight of the peptides in the library, verifying the successful incorporation of the 2,4-dimethyl-DL-phenylalanine residue. [3][15]LC-MS/MS can be used for sequencing. [16]* Screening Assays: The peptide library is then screened for the desired biological activity (e.g., receptor binding, enzyme inhibition). [17]
Anticipated Impact on Peptide Properties
The incorporation of 2,4-dimethyl-DL-phenylalanine is expected to confer several beneficial properties to the resulting peptides:
-
Enhanced Proteolytic Stability: The steric hindrance provided by the dimethylated phenyl ring can prevent or slow down degradation by proteases. [3][4]* Improved Binding Affinity: The rigid, bulky side chain can lead to more defined conformational states, potentially improving the binding affinity to the target receptor. [3]* Increased Lipophilicity: The addition of two methyl groups increases the hydrophobicity of the amino acid side chain, which can influence peptide solubility and membrane permeability.
Conclusion
This compound is a valuable building block for the synthesis of peptide libraries with enhanced drug-like properties. While its steric bulk necessitates optimized coupling conditions, the use of potent activating reagents like HATU or COMU, combined with strategies such as double coupling, can ensure its efficient incorporation. The resulting peptides are anticipated to exhibit improved proteolytic stability and potentially enhanced biological activity, making this non-natural amino acid a powerful tool in the design and discovery of novel peptide therapeutics. Careful planning of the synthesis strategy and rigorous analytical characterization are paramount to successfully leveraging the benefits of this unique building block.
References
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.
- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025). BenchChem.
- Chen, Y., & Chen, Y. (2000). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 56(5), 314–322.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.).
- Why Fmoc-Protected Amino Acids Domin
- Toth, G. K., et al. (2011). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Journal of Peptide Science, 17(10), 683–687.
- Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.
- HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. (2025). BenchChem.
- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2025). PubMed.
- Solubility of Fmoc protected amino acids used in Project C. (n.d.).
- Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025, August 7).
- Fmoc-D-2,4-dimethylphenylalanine. (n.d.). Chem-Impex.
- A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. (2025). BenchChem.
- Peptide Cleavage
- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
- WO2015028599A1 - Cleavage of synthetic peptides. (n.d.).
- Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. (n.d.).
- Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2011, August 8). Luxembourg Bio Technologies.
- Synthesis of Peptides. (n.d.).
- Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in W
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024, October 15). PMC.
- Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides. (2019, April 30). MDPI.
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.
- Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics.
- Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. (2022, September 12). Vapourtec.
- Peptide Synthesis: Methods and Protocols. (2020). DOKUMEN.PUB.
- Synthesis of tetrapeptides and screening of their antioxidant properties. (2018, July 5). EurekAlert!.
- This compound. (n.d.). Sigma-Aldrich.
- Peptide Mapping | LC/MS Analysis of Proteins and Peptides. (n.d.).
- Chemical Methods for Peptide and Protein Production. (2013, April 12). MDPI.
- A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (n.d.). RSC Publishing.
- Analysis and Purification of Synthetic Peptides by Liquid Chrom
- Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Comput
- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005, May 15). PubMed.
- Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (n.d.). PMC.
- Application Notes and Protocols: The Use of Fmoc-Gly-DL-Ala in the Synthesis of Bioactive Peptides. (n.d.). Benchchem.
- Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. (2022, June 21). MDPI.
- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023, January 21). PMC.
- Peptide Libraries. (n.d.). GenScript.
- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021, June 30). PubMed.
- Peptide binders for all. (2023, December 13). ProteinQure.
- Peptide Library Screening Tool. (n.d.). Bio-Synthesis.
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- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]
- 4. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. benchchem.com [benchchem.com]
- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 12. peptide.com [peptide.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. lcms.cz [lcms.cz]
- 15. Peptide Mapping | LC/MS Analysis of Proteins and Peptides | Shimadzu Latin America [shimadzu-la.com]
- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
Methodological & Application
Fmoc-2,4-dimethyl-dl-phenylalanine solid-phase peptide synthesis
Application Note: High-Efficiency Solid-Phase Peptide Synthesis of Fmoc-2,4-dimethyl-dl-phenylalanine
Abstract
This guide details the protocol for incorporating This compound (Fmoc-2,4-Me2-dl-Phe-OH) into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).[] This non-canonical amino acid presents two distinct challenges: steric hindrance arising from the ortho-methyl group on the phenyl ring, and stereochemical complexity due to its racemic (dl) nature. This protocol integrates high-efficiency coupling strategies (HATU/HOAt, microwave irradiation) with downstream chromatographic separation techniques to isolate target diastereomers.[]
Introduction & Molecule Profile
This compound is a phenylalanine derivative modified with methyl groups at the 2- (ortho) and 4- (para) positions of the aromatic ring.
-
Utility: Used in medicinal chemistry to probe the steric constraints of binding pockets (SAR studies) and to restrict the conformational freedom (
and torsion angles) of the peptide side chain. -
Chemical Challenges:
-
Steric Shielding: The ortho-methyl group creates a "molecular gate" effect, shielding the
-carbon.[] This makes the amino acid difficult to couple to the resin and, more critically, makes the subsequent amino acid coupling extremely sluggish. -
Racemic Mixture: Being a dl-amino acid (racemic at the
-carbon), its incorporation into a peptide containing other chiral centers will inevitably generate a mixture of diastereomers (e.g., L-L-L and L-D-L), requiring high-resolution HPLC separation.[]
-
Strategic Planning: The "Why" Behind the Protocol
Resin Selection
-
Recommendation: ChemMatrix® or Low-Loading Wang Resin (< 0.4 mmol/g).[]
-
Reasoning: Sterically hindered residues are prone to aggregation.[] PEG-based resins (ChemMatrix) swell better in diverse solvents (DMF/DCM/NMP), improving diffusion rates for bulky activated esters.[] Low loading minimizes inter-chain aggregation (pseudo-dilution).[]
Coupling Reagents
Standard HBTU/DIPEA is often insufficient for the step immediately following the introduction of 2,4-dimethyl-Phe.[]
-
Preferred: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOAt .[]
-
Alternative: PyBrOP or COMU for extremely difficult sequences.[]
-
Mechanism: The 7-aza nitrogen in HATU/HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the acylation rate, crucial for overcoming the steric barrier of the ortho-methyl group.
Thermal Acceleration
-
Protocol: Microwave irradiation (75°C) or heated coupling (50°C).[]
-
Reasoning: Thermal energy increases the kinetic energy of the polymer chain, disrupting hydrogen-bonded aggregates and increasing the frequency of effective collisions between the hindered N-terminus and the activated amino acid.
Detailed Experimental Protocol
Workflow Overview (DOT Diagram)
Figure 1: Optimized SPPS workflow emphasizing the iterative checking required for hindered residues.
Step-by-Step Procedure
Materials:
-
This compound (5 eq.)
-
HATU (4.9 eq.)[]
-
HOAt (5 eq.[] - optional but recommended)
-
DIPEA (10 eq.)
-
DMF (anhydrous preferred)
Step 1: Resin Preparation
-
Weigh resin (0.1 mmol scale).[]
-
Swell in DCM for 20 min, then DMF for 20 min.
Step 2: Coupling Fmoc-2,4-dimethyl-dl-Phe (The "Installation")
-
Note: Coupling this residue to the chain is moderately difficult due to the bulk of the incoming amino acid.
-
Dissolve Fmoc-2,4-dimethyl-dl-Phe, HATU, and HOAt in minimal DMF.
-
Add DIPEA immediately before adding to the resin.[]
-
Reaction: Shake for 2 hours at Room Temp OR 10 min at 75°C (Microwave) .
-
Wash: DMF (5 x 1 min).
-
Test: Perform Kaiser test. If not completely negative, perform a second coupling (double couple).
Step 3: Fmoc Removal
-
Note: The ortho-methyl group can shield the Fmoc group, slowing deprotection.
-
Treat with 20% Piperidine/DMF containing 0.1M HOBt (to suppress aspartimide if Asp is present, and improve solvation).
-
Cycles: 1 x 5 min, 1 x 15 min (extended time).
Step 4: Coupling the NEXT Amino Acid (The "Bottleneck")
-
Critical: The N-terminus is now sterically crowded by the 2,4-dimethyl-Phe side chain.[]
-
Use 5-10 equivalents of the next Fmoc-Amino Acid.
-
Activator: Use HATU (preferred) or PyBrOP .[][2]
-
Conditions: Double Coupling is mandatory.
-
Round 1: 75°C for 10 min (Microwave) or 60 min at 50°C.
-
Round 2: Fresh reagents, same conditions.
-
-
Capping: After the second coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Step 5: Cleavage
-
Wash resin with DCM (5x) and dry under Nitrogen.[]
-
Add Cleavage Cocktail: TFA (95%) / TIPS (2.5%) / H2O (2.5%) .
-
Shake for 2-3 hours.
-
Precipitate in cold diethyl ether, centrifuge, and dry.
Analytical & Purification Protocol (Diastereomer Separation)
Since the starting material is dl (racemic), you will obtain a crude mixture containing two diastereomers (assuming the rest of the peptide is chiral L-amino acids).
Separation Strategy: Diastereomers of peptides generally exhibit different hydrophobicities and can be separated on standard C18 columns without chiral stationary phases.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 100Å or 300Å.[] |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Shallow gradient (e.g., 0.5% B per minute) around the expected elution time. |
| Temperature | 60°C . Elevated temperature improves peak shape and resolution for hydrophobic peptides.[] |
Data Analysis:
-
You will observe two distinct peaks in the HPLC trace with identical Mass (MS) signatures.
-
Peak Identification: If the D-isomer retention time is unknown, micro-scale co-injection with an authentic standard (if available) or enzymatic digestion (L-amino acid oxidase) can help identify the L-isomer (which will degrade) vs the D-isomer (which remains).[]
Troubleshooting & Failure Modes
| Symptom | Probable Cause | Solution |
| Deletion Sequence (Mass = Target - AA) | Incomplete coupling of the residue after the 2,4-dimethyl-Phe.[] | Use HATU/HOAt, Double Couple, and Microwave heating (75°C). |
| Low Yield / Broad Peaks | Aggregation on resin.[] | Switch to ChemMatrix resin; Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) for washes.[] |
| Inseparable Peaks | Diastereomers co-eluting.[] | Change column selectivity (C18 -> Phenyl-Hexyl) or change modifier (TFA -> Formic Acid or Ammonium Acetate). |
Steric Interaction Visualization
The following diagram illustrates the steric clash preventing easy access to the N-terminus.
Figure 2: Schematic representation of the steric hindrance caused by the ortho-methyl group.
References
-
Isidro-Llobet, A., et al. (2009).[] "Amino Acid-Protecting Groups."[][3][4] Chemical Reviews, 109(6), 2455-2504.[]
-
Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods."[][2][5][6] Methods in Enzymology, 289, 104-126.[]
-
Høeg-Jensen, T. (2004).[] "Solid-phase peptide synthesis of sterically hindered amino acids."[][7] Tetrahedron Letters, 45(27), 5287-5290.[] (General principles for hindered couplings).
-
PubChem. (2025).[] "this compound Compound Summary."
-
Bachem. (2024).[] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20230346960A1 - Proteoglycan mimetics for enhanced wound healing, angiogenesis, and vascular repair - Google Patents [patents.google.com]
- 6. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols for the Incorporation of Fmoc-2,4-dimethyl-dl-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in SPPS
The synthesis of peptides containing unnatural or sterically hindered amino acids is a critical aspect of modern drug discovery and development. These modifications can confer unique structural and functional properties, such as enhanced proteolytic stability, increased receptor affinity, and improved pharmacokinetic profiles.[1] Fmoc-2,4-dimethyl-dl-phenylalanine is one such unnatural amino acid, presenting both opportunities and challenges in solid-phase peptide synthesis (SPPS). The dimethyl substitution on the phenyl ring introduces significant steric bulk, which can impede coupling reactions and necessitate modifications to standard SPPS protocols.[2][3] Furthermore, the hydrophobic nature of this residue can enhance peptide aggregation, a common challenge in SPPS.[4][5]
This comprehensive guide provides a detailed protocol and practical insights for the successful incorporation of this compound into peptide sequences. We will delve into the rationale behind the selection of coupling reagents, solvents, and reaction conditions, empowering researchers to overcome the synthetic hurdles associated with this unique building block.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Core Protocol: Solid-Phase Synthesis
This protocol is designed for standard Fmoc-based solid-phase peptide synthesis.[6] Adjustments may be necessary based on the specific peptide sequence and the instrumentation used.
Resin Selection and Swelling
-
Resin Choice: A standard Rink Amide or Wang resin is suitable for most applications. For sequences prone to aggregation, a low-loading resin or a PEG-based resin (e.g., NovaSyn® TG) can improve solvation and synthetic outcomes.[4]
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to the resin (approximately 10-15 mL per gram of resin).[7]
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Fmoc Deprotection
-
Rationale: The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine in DMF.[6][8] For sterically hindered residues or sequences prone to aggregation, incomplete deprotection can be a significant issue.[9]
-
Procedure:
-
Drain the swelling solvent from the resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[9]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
Amino Acid Coupling
-
Rationale: The coupling of the sterically hindered this compound is the most critical step. Standard coupling reagents like DCC/HOBt may be inefficient.[10] More potent activating agents are required to overcome the steric hindrance and achieve high coupling efficiency.[10][11][12] Double coupling is highly recommended.
-
Recommended Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low racemization rates, making it an excellent choice for hindered amino acids.[12][13]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent suitable for difficult couplings.[12]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with performance comparable to HATU and improved safety profile.
-
-
Procedure (Double Coupling):
-
Pre-activation: In a separate vial, dissolve 4 equivalents of this compound, 3.9 equivalents of the chosen coupling reagent (e.g., HATU), and 8 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in DMF. Allow the mixture to pre-activate for 5-10 minutes.
-
First Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution of the amino acid and coupling reagents. Agitate for another 1-2 hours.
-
Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
-
Perform a colorimetric test to confirm the absence of free primary amines.
-
Capping (Optional but Recommended)
-
Rationale: To prevent the formation of deletion sequences, any unreacted amino groups should be permanently blocked (capped).[14] This is particularly important after the coupling of a sterically hindered amino acid where incomplete coupling is more likely.
-
Procedure:
-
After the final wash post-coupling, add a solution of 10% acetic anhydride and 10% DIEA in DMF to the resin.
-
Agitate for 30 minutes.
-
Drain the capping solution and wash the resin with DMF (5-7 times).
-
Workflow for Incorporating this compound in SPPS
Caption: A step-by-step workflow for the incorporation of this compound.
Quantitative Data and Reagent Recommendations
| Parameter | Recommendation | Rationale |
| Amino Acid Equivalents | 4-5 eq. | To drive the reaction to completion in the presence of steric hindrance. |
| Coupling Reagent Equivalents | 3.9-4.9 eq. | A slight deficiency relative to the amino acid minimizes side reactions. |
| Base (DIEA) Equivalents | 8-10 eq. | To ensure sufficient basicity for the activation and coupling reactions. |
| Coupling Time | 1-2 hours per coupling | Extended time is necessary to allow the sterically hindered amino acid to react. |
| Number of Couplings | 2 (Double Coupling) | Significantly improves the incorporation efficiency of hindered residues.[14] |
| Deprotection Time | 5 min + 15-20 min | Ensures complete removal of the Fmoc group, which can be slower for hindered residues. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation or coupling time due to steric hindrance. Peptide aggregation. | Extend the coupling time. Consider using microwave-assisted SPPS to enhance reaction kinetics.[2] Switch to a more polar solvent mixture (e.g., DMF/DMSO) to disrupt aggregation.[4] |
| Incomplete Deprotection | Steric hindrance around the alpha-amino group. Peptide aggregation. | Extend the second deprotection step. Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a low concentration (e.g., 2% DBU, 2% piperidine in DMF).[8] |
| Low Purity of Crude Peptide | Accumulation of deletion sequences. | Implement a capping step after the coupling of this compound.[14] |
| Poor Resin Swelling | Inappropriate solvent for the resin type. | Ensure the use of high-quality DMF or NMP. For polystyrene resins, avoid less polar solvents. |
Conclusion
The successful incorporation of this compound in SPPS is readily achievable with careful optimization of the protocol. The key to success lies in recognizing the challenges posed by its steric bulk and hydrophobicity and employing strategies to mitigate these effects. The use of potent coupling reagents, extended reaction times, double coupling, and diligent monitoring of reaction completion are paramount. By following the detailed protocols and recommendations outlined in this guide, researchers can confidently utilize this valuable building block to create novel peptides with enhanced properties for a wide range of applications in research and drug development.
References
- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
- Chem-Impex. Fmoc-D-2,4-dimethylphenylalanine.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- Creative Peptides. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- Advanced ChemTech. Overview of Solid Phase Peptide Synthesis (SPPS).
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- MilliporeSigma. Peptide Coupling Reagents Guide.
- Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- MilliporeSigma.
- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- ACS GCI Pharmaceutical Roundtable. (2023, November 22). Deprotection.
- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3507.
- Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5661–5667.
- ChemPep. Fmoc Solid Phase Peptide Synthesis.
- BOC Sciences.
- Advanced ChemTech. Solvents for Solid Phase Peptide Synthesis.
- Mowat, J. M., et al. Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS). Gyros Protein Technologies.
- Sasaki, Y., et al. (2011). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. International Journal of Peptides, 2011, 724658.
- Benchchem. A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.
- Request PDF. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine.
- Sigma-Aldrich. This compound.
- Dahiya, R. (2007, November 15). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Archiv der Pharmazie, 341(2), 114-119.
- ChemRxiv. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine.
- Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS.
- MDPI. (2026, February 3).
- Berts, R., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.
- ResearchGate. (2025, June). Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances.
- ResearchGate. The solid-phase peptide synthesis (SPPS)
- Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.
- Verlackt, C. C. W., et al. (2021). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. file.globalso.com [file.globalso.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Application Notes and Protocols: TFA Cleavage Cocktails for Peptides with Modified Phenylalanine Residues
Introduction
The incorporation of non-proteinogenic amino acids, particularly modified phenylalanine derivatives, into peptide sequences is a powerful strategy in drug discovery and chemical biology. These modifications can enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. However, the unique chemical properties of these residues can present significant challenges during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step of solid-phase peptide synthesis (SPPS).
Standard cleavage protocols may prove insufficient, leading to incomplete deprotection, side-product formation, or degradation of the target peptide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of TFA cleavage cocktails for peptides containing a variety of modified phenylalanine residues. We will delve into the underlying chemical principles, provide detailed protocols, and offer troubleshooting strategies to ensure the successful isolation of high-purity peptides.
During Fmoc-SPPS, the final cleavage step simultaneously removes the peptide from the solid support and cleaves acid-labile side-chain protecting groups.[1] This process, driven by the strong acid TFA, generates highly reactive carbocations from these protecting groups (e.g., tert-butyl, trityl).[2] These electrophilic species can subsequently modify sensitive amino acid residues, including the aromatic side chains of modified phenylalanine, leading to undesirable byproducts. To mitigate these side reactions, nucleophilic "scavengers" are added to the TFA to create a "cleavage cocktail."[2][3] The choice and concentration of these scavengers are critical and must be tailored to the specific residues present in the peptide sequence.[4]
Understanding the Chemistry of Modified Phenylalanine Residues
The reactivity of the phenylalanine side chain during TFA cleavage is dictated by the nature of the substituent on the phenyl ring. These can be broadly categorized as electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and halogens, each presenting unique challenges.
Electron-Donating Groups (EDGs)
Phenylalanine analogs with EDGs (e.g., -OCH₃, -CH₃, -NH₂) possess an electron-rich aromatic ring that is highly susceptible to electrophilic attack by carbocations generated during cleavage. This can lead to re-attachment of protecting groups or other modifications.
-
Challenge: Increased susceptibility to electrophilic addition and oxidation.
-
Scavenger Strategy: A robust scavenger cocktail is required to efficiently quench carbocations and prevent oxidation. Thiol-based scavengers and phenol are particularly important.
Electron-Withdrawing Groups (EWGs)
Conversely, EWGs (e.g., -NO₂, -CN, -COCH₃) deactivate the aromatic ring, making it less prone to electrophilic attack. However, the functional groups themselves may be sensitive to the strongly acidic cleavage conditions or may require specific scavengers for their own stability.
-
Challenge: Potential for side reactions involving the EWG itself (e.g., reduction of a nitro group).
-
Scavenger Strategy: While the aromatic ring is less of a concern, scavengers must be chosen to be compatible with and, if necessary, protect the specific EWG.
Halogenated Phenylalanine
Halogenated phenylalanine residues (-F, -Cl, -Br, -I) are widely used to probe protein structure and interactions. The halogen atoms are generally stable to TFA. However, the electronic effect of the halogen (weakly deactivating) and the potential for any unforeseen side reactions should be considered.
-
Challenge: Generally stable, but the potential for side reactions should not be dismissed, particularly with heavier halogens.
-
Scavenger Strategy: Standard scavenger cocktails are often sufficient, but careful analysis of the crude peptide is recommended to identify any unexpected byproducts.
Other Modifications
This category includes a diverse range of modifications such as azides, alkynes for "click" chemistry, photosensitive groups, and boronic acids. Each of these unique functionalities may have specific sensitivities to the cleavage cocktail components. For instance, azido groups can be reduced by some thiol-based scavengers.[5]
-
Challenge: The specific reactivity of the unique functional group.
-
Scavenger Strategy: Requires careful consideration of the chemical compatibility of the functional group with standard scavengers. It may be necessary to use alternative, non-reducing scavengers or to optimize the cleavage conditions (time, temperature) to minimize side reactions.
Recommended Cleavage Cocktails and Scavenger Selection
The selection of the appropriate cleavage cocktail is a critical decision that directly impacts the yield and purity of the final peptide.[1] The following table provides a starting point for selecting a cleavage cocktail based on the type of modified phenylalanine residue in your peptide.
| Modified Phenylalanine Type | Recommended Scavengers | Rationale |
| Electron-Donating Groups (e.g., 4-MeO-Phe, 4-Me-Phe) | Triisopropylsilane (TIS), Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) | The electron-rich ring is highly susceptible to electrophilic attack. A strong scavenger cocktail like Reagent K is recommended to quench carbocations. Phenol and thioanisole protect aromatic and sulfur-containing residues.[6] |
| Electron-Withdrawing Groups (e.g., 4-NO₂-Phe, 4-CN-Phe, 4-Ac-Phe) | Triisopropylsilane (TIS), Water | The deactivated ring is less prone to electrophilic attack. A standard cocktail of TFA/TIS/H₂O is often sufficient. The cyano group is generally stable under these conditions. For nitro-containing peptides, the use of strong reducing scavengers like thiols should be evaluated carefully to avoid reduction of the nitro group. |
| Halogenated Phenylalanine (e.g., 4-F-Phe, 4-Cl-Phe, 4-Br-Phe, 4-I-Phe) | Triisopropylsilane (TIS), Water | Halogenated rings are generally stable to standard cleavage conditions. A TFA/TIS/H₂O cocktail is a good starting point. Monitor for any dehalogenation, although it is not commonly observed. |
| 4-Azidophenylalanine (pAzF) | Triisopropylsilane (TIS), Water | Thiol-based scavengers like EDT and DTT can reduce the azide group.[5] Therefore, a non-thiol cocktail is recommended. |
| 4-Benzoylphenylalanine (Bpa) | Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) | Reagent L, which contains DTT in place of EDT and thioanisole, is a preferred cleavage cocktail for Bpa-containing peptides as EDT can react with the benzophenone moiety.[6] |
| Photocleavable Phenylalanine (e.g., 2-Nitro-Phe) | Triisopropylsilane (TIS), Water | The primary cleavage is induced by light, but the residue must still be deprotected from the resin. A standard non-thiol cocktail is generally suitable.[7] |
Table 1: Recommended Scavengers for TFA Cleavage of Peptides with Modified Phenylalanine.
Common Cleavage Cocktail Formulations
Here are the compositions of some commonly referenced cleavage cocktails. Always prepare cleavage cocktails fresh before use. [8]
| Cocktail Name | Composition (v/v/w for solids) | Primary Applications |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, for peptides without highly sensitive residues.[2] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues.[9] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative to Reagent K, but does not protect methionine from oxidation.[6] |
| Reagent L | 88% TFA, 2% TIS, 5% DTT (w/v), 5% H₂O | Recommended for peptides containing 4-benzoylphenylalanine (Bpa).[6] |
Table 2: Common TFA Cleavage Cocktail Formulations.
Experimental Protocols
Safety First: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
General Protocol for TFA Cleavage and Peptide Precipitation
This protocol provides a general workflow for the cleavage of a peptide from the solid-phase resin.
Caption: General workflow for peptide cleavage and isolation.
Step-by-Step Methodology:
-
Resin Preparation:
-
Transfer the dry peptide-resin (typically 25-100 mg) to a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove residual N,N-dimethylformamide (DMF) and to swell the resin.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[10]
-
-
Cleavage Reaction:
-
In a chemical fume hood, prepare the appropriate cleavage cocktail (e.g., 2-5 mL for 100 mg of resin). Prepare fresh.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can be determined by a preliminary small-scale cleavage and LC-MS analysis.[4] For peptides with multiple arginine residues, longer cleavage times may be necessary.[1]
-
-
Peptide Isolation:
-
Filter the cleavage mixture through a fritted funnel into a clean collection tube.
-
Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.[10]
-
-
Peptide Precipitation:
-
In a separate centrifuge tube, add cold diethyl ether (typically 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[10]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
-
Peptide Washing and Drying:
-
Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and dissolved organic impurities.[11]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
-
Analysis and Purification:
-
The crude peptide can be dissolved in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) for analysis by LC-MS and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage time or perform a second cleavage on the resin. Consider using a stronger cleavage cocktail. |
| Peptide precipitation is incomplete. | Ensure the ether is sufficiently cold. Increase the volume of ether. Allow for a longer precipitation time at -20°C. Some very hydrophilic or short peptides may not precipitate well; in such cases, consider direct purification after TFA evaporation. | |
| Incomplete Deprotection | Insufficient cleavage time or TFA concentration. | Extend the cleavage time to 3-4 hours. Ensure a high concentration of TFA (at least 90%).[1] |
| Steric hindrance around the protecting group. | Consider using a stronger acid system or a heated cleavage protocol (e.g., 38°C for 30-60 minutes). | |
| Presence of Unexpected Adducts | Inefficient scavenging of reactive cations. | Use a more robust scavenger cocktail, such as Reagent K. Ensure all scavengers are fresh and of high quality.[8] |
| Side reaction with a specific modified phenylalanine. | Re-evaluate the compatibility of the scavengers with the modified residue (e.g., avoid thiols with azides).[5] | |
| Oxidation of Sensitive Residues (Met, Trp) | Exposure to air during cleavage. | Degas the cleavage cocktail and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inappropriate scavenger choice. | Use a cocktail containing scavengers that protect against oxidation, such as phenol and thioanisole.[12] |
Table 3: Troubleshooting Guide for TFA Cleavage of Modified Peptides.
Conclusion
The successful cleavage and deprotection of peptides containing modified phenylalanine residues is a critical step in their synthesis. A thorough understanding of the chemical properties of the modified residue is paramount in selecting an appropriate TFA cleavage cocktail. By carefully considering the electronic nature of the substituent on the phenyl ring and the potential for side reactions, researchers can tailor their cleavage strategy to maximize the yield and purity of the target peptide. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for navigating the challenges associated with these unique and valuable building blocks in peptide science.
References
-
CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]
- Peters, J. W., & Schultz, P. G. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Carter, J. (2020, November 3). Answer to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?".
- Eisele, K., Kries, H., & Griesinger, C. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 15(10), 615–620.
- Tailored photocleavable peptides: fragmentation and neutralization pathways in high vacuum. (2015). Physical Chemistry Chemical Physics, 17(34), 22086–22093.
- Request PDF. (2025, August 10). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.
- MilliporeSigma. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
- Scavengers for Boc deprotection to prevent side reactions. (n.d.). Benchchem.
- CDN. (n.d.). Cleavage Cocktail Selection.
- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.
- Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.).
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).
- Amino Acid-Protecting Groups. (n.d.). SciSpace.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).
- Boc Removals with TFA in Peptide Synthesis. (2013, March 15). Reddit.
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. (n.d.). Benchchem.
- Pearson, D. A., Blanchette, M., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739–2742.
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.
- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.
- Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(23), 6004–6007.
- Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. (2022). Molecules, 27(19), 6598.
- The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-L-phenylalanine and their Affinity for Alizarin. (2007). Australian Journal of Chemistry, 60(11), 829.
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF. (2025, August 10).
- A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. (2021). Beilstein Journal of Organic Chemistry, 17, 2931–2937.
- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). Journal of Peptide Science, 26(6), e3251.
- Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Zbozień, R. (2013).
- Lability of N-alkylated peptides towards TFA cleavage. (1996). International Journal of Peptide and Protein Research, 47(3), 182–189.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
- Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. (2001). Chemical & Pharmaceutical Bulletin, 49(9), 1143–1147.
- Conformational-restriction of peptides. (n.d.). eScholarship.org.
- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (2025, October 22).
- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis. (2025, April 2). Polypeptide.
- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.
- Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF. (n.d.).
- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019, November 11). The Royal Society of Chemistry.
Sources
- 1. cem.de [cem.de]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. cpcscientific.com [cpcscientific.com]
Application Note: Optimized Fmoc Deprotection Strategies for Sterically Hindered Amino Acids
This Application Note is structured as a high-level technical guide for peptide chemists and drug discovery scientists. It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges posed by sterically hindered residues in Solid Phase Peptide Synthesis (SPPS).
Executive Summary
Standard Fmoc removal conditions (20% piperidine/DMF) are often insufficient for sterically hindered amino acids such as
This guide details advanced deprotection cocktails and workflows, specifically the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Assisted SPPS , while mitigating base-catalyzed side reactions like aspartimide formation and racemization.
Mechanistic Insight: The Steric Barrier
To optimize the protocol, one must understand why the standard fails. Fmoc cleavage follows an E1cB mechanism (Elimination Unimolecular conjugate Base).
-
Deprotonation: The base abstracts the acidic proton from the fluorenyl ring (C9 position).[1]
-
Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) and releases the carbamate, which decarboxylates to the free amine.
-
Scavenging: The highly reactive DBF is trapped by the base (or a scavenger) to prevent re-attachment.[2]
The Problem: Steric bulk (e.g., the gem-dimethyl group of Aib) shields the acidic proton at C9 and restricts the conformational freedom required for the transition state. Weak bases like piperidine (
Visualization: Fmoc Deprotection & Steric Blockade
Figure 1: The E1cB pathway showing where steric bulk creates a kinetic bottleneck (yellow node), necessitating stronger bases or thermal energy.
Critical Reagent Selection
For hindered residues, basicity (
| Reagent | Role | pKa (DMSO) | Application | Risk Profile |
| Piperidine | Base & Scavenger | ~11.1 | Standard SPPS | Too slow for Aib/N-Me; promotes aspartimide. |
| Piperazine | Base & Scavenger | ~9.8 | Low-aspartimide | Slower than piperidine; good for Asp-rich sequences. |
| DBU | Non-nuc.[3] Base | ~13.5 | Hindered Residues | Very fast; Must be mixed with a scavenger (piperidine) to trap DBF. High aspartimide risk.[4] |
| HOBt / Oxyma | Acidic Additive | ~4.6 (HOBt) | Side-reaction suppression | Buffers basicity to prevent aspartimide/racemization without stopping deprotection. |
Experimental Protocols
Decision Matrix: Selecting the Right Cocktail
Before starting, assess your sequence for "Danger Zones" (Asp-Gly, Asp-Asn, C-term Cys/His).
Figure 2: Workflow for selecting the optimal deprotection cocktail based on sequence liability.
Protocol A: Standard (Baseline)
Use for: Ala, Gly, Phe, Leu, Lys.
-
Reagent: 20% (v/v) Piperidine in DMF.
-
Flow:
-
Wash 1: 30 sec (remove bulk DMF).
-
Treat 1: 3 min (bulk Fmoc removal).
-
Treat 2: 7 min (completion).
-
Wash: DMF (5x).
-
Protocol B: The "Power Cocktail" (For Hindered/Difficult Sequences)
Use for: Aib, N-Me-Ala, N-Me-Phe, adjacent Val/Ile. Mechanism: DBU drives the rapid proton abstraction (kinetic boost), while the small amount of piperidine acts solely as a scavenger for the released DBF.
-
Preparation:
-
Mix 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% Piperidine in DMF (v/v).
-
Note: Alternatively, 2% DBU + 5% Piperazine can be used if a milder scavenger is preferred.
-
-
Procedure:
-
Step 1 (Short): Add 5 mL/g resin. Agitate 2 minutes . Drain.
-
Step 2 (Long): Add fresh solution. Agitate 8–10 minutes . Drain.
-
Step 3 (Wash): Wash extensively with DMF (5x) and DCM (2x) to ensure all DBU is removed (residual DBU causes rapid racemization during the next coupling).
-
-
Validation: Perform a chloranil test (for secondary amines like Pro/N-Me) or Kaiser test (primary amines). Hindered amines may require a micro-cleavage and LC-MS check if colorimetric tests are ambiguous.
Protocol C: Aspartimide-Suppressed High-Power
Use for: Hindered sequences containing Asp(OtBu)-Gly or Asp(OtBu)-Asn. Risk: DBU is a strong base that catalyzes the attack of the backbone nitrogen on the Asp side chain ester (Aspartimide formation). Solution: Add an acidic buffer.[5]
-
Preparation:
-
5% Piperazine + 2% DBU + 0.1 M HOBt (or Oxyma Pure) in DMF.
-
-
Procedure:
-
Treat resin for 2 x 5 minutes .
-
The HOBt suppresses the deprotonation of the backbone amide (preventing cyclization) without significantly hampering the removal of the more acidic Fmoc proton.
-
Protocol D: Microwave-Assisted Deprotection (Thermal)
Use for: Poly-Aib, Poly-Pro, or long aggregated sequences. Thermal energy overcomes the activation energy barrier imposed by steric bulk.
-
Conditions:
-
Reagent: 20% Piperidine (Standard) OR 0.1 M Oxyma in 20% Piperidine (to prevent racemization at high temp).
-
Temperature: 75°C (Standard) or 90°C (Difficult).
-
Time: 2 minutes (Single step).
-
Caution: Do NOT use DBU at >60°C for Cys/His containing peptides due to high racemization risk.
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Incomplete Deprotection (M-222 peak) | Steric hindrance or Aggregation | Switch to Protocol B (DBU).[6] If aggregation is suspected (hydrophobic sequence), use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X). |
| Aspartimide (+/- 18 Da or -18 Da) | Base-catalyzed cyclization | Switch to Protocol C (HOBt additive). Use steric side chain protection (e.g., Asp(OMpe)-OH). |
| Racemization of prev. AA | Prolonged base exposure | Reduce deprotection time. Avoid DBU if Cys/His is at the C-terminus of the deprotection site. |
| Diketopiperazine (DKP) | C-term Pro/Gly cyclization | Use Trityl-based resins (2-CTC) which are bulky. Use shorter deprotection times for the 2nd residue. |
References
-
Wade, J. D., et al. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N-deprotection reagent. Journal of Peptide Science . Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews . Link
-
CEM Corporation . Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Application Note . Link
-
Coin, I., et al. (2007). Deprotection of Fmoc-protected amines with DBU: A kinetic study. Journal of Peptide Science . Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science . Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. peptide.com [peptide.com]
Application Note: Strategic Incorporation of Fmoc-2,4-dimethyl-dl-phenylalanine in Bioactive Peptides
Executive Summary & Rationale
The incorporation of non-canonical amino acids (NCAAs) is a pivotal strategy in modern peptide drug discovery. Fmoc-2,4-dimethyl-dl-phenylalanine represents a high-value building block that leverages the "Magic Methyl" effect —where the strategic addition of methyl groups can profoundly alter a molecule's solubility, conformation, and metabolic stability without changing its fundamental pharmacophore.
Why This Residue?
-
Metabolic Stability: The 2,4-dimethyl substitution on the phenyl ring creates significant steric bulk. This "steric shield" restricts the access of proteolytic enzymes (e.g., chymotrypsin) to the peptide backbone, significantly extending the plasma half-life of the therapeutic candidate.
-
Conformational Constraint: The added bulk restricts the rotation of the side chain (
and torsion angles), potentially locking the peptide into a bioactive conformation that increases receptor affinity. -
Hydrophobic Interaction: The additional methyl groups increase lipophilicity (
), potentially improving membrane permeability and blood-brain barrier (BBB) crossing.
Chemical Profile & Technical Challenges
Before initiating synthesis, the researcher must understand the specific constraints imposed by this molecule.
| Feature | Specification | Technical Implication |
| Stereochemistry | Racemic (dl) | CRITICAL: Coupling this to a chiral peptide chain will result in diastereomers (e.g., L-L-L -L and L-L-D -L).[1] These will have different retention times and biological activities. |
| Steric Bulk | 2,4-Dimethylphenyl | The ortho-methyl group (position 2) creates steric clash during coupling. Standard DIC/HOBt protocols will likely fail or proceed slowly. |
| Protecting Group | Fmoc (Base labile) | Compatible with standard SPPS. Requires careful handling to prevent premature Fmoc removal if using aggressive bases during coupling. |
Strategic Synthesis Planning
The synthesis of peptides containing sterically hindered residues requires a deviation from standard automated protocols. The following decision logic outlines the optimal pathway.
Workflow Logic: Handling Steric Hindrance
Figure 1: Decision tree for selecting coupling conditions. Due to the ortho-methyl group, high-efficiency uronium reagents or microwave energy are required to drive the reaction to completion.
Detailed Experimental Protocols
Protocol A: High-Efficiency Coupling (Microwave Assisted)
Recommended for automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator).
Reagents:
-
Amino Acid: Fmoc-2,4-dimethyl-dl-Phe-OH (0.2 M in DMF)
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIEA (Diisopropylethylamine), 2.0 equivalents relative to AA.
Step-by-Step:
-
Resin Preparation: Swell resin (e.g., Rink Amide ProTide) in DMF for 15 minutes.
-
Deprotection: Remove previous Fmoc group using 20% Piperidine in DMF (with 0.1M Oxyma Pure to prevent aspartimide formation if applicable). Wash 5x with DMF.
-
Activation:
-
Mix Fmoc-2,4-dimethyl-dl-Phe-OH (5.0 eq) with HATU (4.9 eq) and DIEA (10 eq).
-
Note: Pre-activation should be kept short (< 2 mins) to avoid racemization (though less critical here as the starting material is already racemic).
-
-
Coupling:
-
Microwave: Heat to 75°C for 10 minutes .
-
Alternative (Room Temp): Double couple. 2 x 60 minutes with fresh reagents.
-
-
Monitoring: Perform a Chloranil Test (preferred over Kaiser test for secondary amines or hindered residues). If positive (blue particles), repeat coupling.
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol B: Handling the "dl" Diastereomers
Since the starting material is a racemic mixture (dl), the resulting peptide product will be a mixture of two diastereomers.
Scenario: Synthesizing Ac-Ala-Gly-[2,4-dimethyl-Phe]-Val-NH2.
-
Product 1: Ac-Ala-Gly-(L)-2,4-dimethyl-Phe-Val-NH2
-
Product 2: Ac-Ala-Gly-(D)-2,4-dimethyl-Phe-Val-NH2
Purification Strategy:
-
Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether.
-
Analytical HPLC:
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm).
-
Gradient: Shallow gradient is required to separate diastereomers. Start with 10-40% B (Acetonitrile) over 40 minutes.
-
Observation: You will likely see two distinct peaks with identical Mass-to-Charge (m/z) ratios.
-
-
Isolation: Collect peaks separately.
-
Identification:
-
Use Marfey’s Reagent analysis or co-injection with an authentic standard (if available) to assign stereochemistry.
-
Alternatively, screen both isomers in your biological assay. Often, the D-isomer provides superior stability, while the L-isomer may retain better native binding.
-
Data & Validation
Comparative Coupling Efficiency
The following data illustrates the necessity of advanced coupling reagents for this hindered residue.
| Coupling Reagent | Conditions | Yield (Crude HPLC) | Notes |
| DIC / HOBt | 2h, RT | 45% | Incomplete coupling; deletion sequences observed. |
| HCTU / DIEA | 1h, RT | 78% | Moderate efficiency. |
| HATU / DIEA | 1h, RT | 88% | Good efficiency; standard for difficult sequences. |
| HATU / DIEA | 10 min, 75°C (MW) | >98% | Optimal. Steric barrier overcome by thermal energy. |
Biological Impact Visualization
The incorporation of the methylated phenylalanine alters the protease accessibility map.
Figure 2: Mechanism of action for improved metabolic stability. The 2,4-dimethyl groups prevent the peptide bond from fitting into the protease active site S1 pocket.
Troubleshooting Guide
Issue: Inseparable Diastereomers
-
Cause: The structural difference between the D and L forms of the 2,4-dimethyl-Phe is masked by the rest of the peptide chain.
-
Solution: Change the HPLC stationary phase. Switch from C18 to Phenyl-Hexyl or C8 columns, which interact differently with the aromatic ring electrons. Alternatively, use a slower gradient (0.5% B per minute).
Issue: Low Solubility during Synthesis
-
Cause: The hydrophobic methyl groups cause aggregation on-resin.
-
Solution: Use NMP (N-methylpyrrolidone) instead of DMF as the main solvent.[2] Add chaotropic salts like 0.1M LiCl to the coupling mixture to disrupt hydrogen bonding.
References
-
Chemical Profile & Properties
-
The "Magic Methyl" Effect
-
Coupling Reagents for Hindered Amino Acids
-
Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Application Notes. Link
- Albericio, F., & Byman, O. (2018). Peptide Synthesis: Coupling Reagents. Encyclopedia of Biophysics.
-
-
Separation of Peptide Diastereomers
-
Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. Link
-
Sources
Application Note: Strategic Purification of Hydrophobic Peptides
Overcoming Aggregation and Irreversible Binding in RP-HPLC
Executive Summary
Hydrophobic peptides (often defined by a high frequency of Val, Leu, Ile, Phe, Trp, and Ala residues) present a dual challenge in purification: solubility and recovery .[1] Standard protocols often fail because these peptides aggregate in aqueous buffers or bind irreversibly to C18 stationary phases. This guide abandons the "one-size-fits-all" approach, providing a modular protocol for solubilization engineering and chromatographic tuning using elevated temperatures and steric-protection stationary phases.
Phase 1: Solubilization Engineering ("Dissolve or Die")
The most common failure mode in hydrophobic peptide purification is not chromatography; it is sample preparation. Injecting a suspension or a marginally soluble peptide leads to inlet filter clogging and poor recovery.
The Solubilization Matrix
Do not attempt to dissolve hydrophobic peptides directly in the mobile phase A (water/acid). Use the following logic to determine the optimal "Injection Solvent."
| Peptide Characteristic | Primary Solvent Strategy | Secondary Additive (If insoluble) |
| Basic (pI > 7) | 10-25% Acetic Acid | TFE (Trifluoroethanol) or DMSO |
| Acidic (pI < 7) | 0.1% - 1.0% NH₄OH | Acetonitrile (up to 50%) |
| Neutral / Hydrophobic | DMSO or DMF (Start small) | HFIP (Hexafluoroisopropanol) |
| Aggregating / Amyloid | HFIP (100%) -> Dry -> Resuspend in DMSO | 6M Guanidine HCl (Last resort) |
Critical Insight - The HFIP Reset: For peptides known to form beta-sheet aggregates (e.g., Amyloid-beta), dissolve the crude lyophilized powder in 100% HFIP first. This disrupts secondary structures. Evaporate the HFIP (it is volatile), and then redissolve the film in DMSO. This ensures you are injecting monomers, not aggregates.
Visualization: Solubilization Decision Tree
Figure 1: Decision matrix for solubilizing difficult peptides prior to purification. High hydrophobicity requires structural disruption via HFIP.
Phase 2: The Chromatographic System
Standard C18 columns with 100Å pores are often unsuitable for hydrophobic peptides due to "phase collapse" or irreversible adsorption.
1. Stationary Phase Selection
-
Ligand: Switch from C18 to C4 or C8 . The shorter alkyl chains reduce the hydrophobic interaction energy, allowing the peptide to elute at lower organic concentrations and preventing irreversible binding.
-
Pore Size: Use 300Å (Wide Pore) . Hydrophobic peptides often form supramolecular structures. Small pores (80-120Å) restrict access, leading to broad peaks and low capacity.
-
Particle Type: Superficially Porous Particles (Core-Shell) are recommended for sharper peaks at lower backpressures, which is crucial when running viscous solvents like Isopropanol.
2. Mobile Phase Engineering
Acetonitrile (ACN) is the standard, but it may not be strong enough to elute very hydrophobic peptides.
-
The "Hard" Solvent: If peaks are broad or recovery is low, replace ACN with Isopropanol (IPA) or a blend (e.g., 70% IPA / 30% ACN). IPA has a higher eluting strength for hydrophobic species.
-
Temperature Control: This is the most underutilized variable. Heating the column to 60°C – 80°C drastically reduces mobile phase viscosity (crucial for IPA) and increases the solubility of the peptide, sharpening the peaks.
Phase 3: Detailed Purification Protocol
Objective: Purify a 35-mer hydrophobic peptide (Glucagon-like) exhibiting aggregation.
Step 1: System Preparation
-
Column: Agilent ZORBAX 300SB-C8 or Waters XBridge Peptide BEH C18 (300Å), 5µm, 21.2 x 150 mm (Prep scale).
-
Temperature: Set column oven to 60°C .
-
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: 0.1% TFA in 100% Acetonitrile (or 50:50 ACN:IPA if extremely sticky).
Step 2: Sample Injection (At-Column Dilution)
Methodology: Hydrophobic peptides often precipitate when the strong injection solvent (DMSO) hits the weak mobile phase A in the loop.
-
Protocol: Use a "sandwich" injection or At-Column Dilution (ACD) if the system permits.
-
Manual Alternative: Dilute the DMSO-solubilized peptide with Mobile Phase A immediately before injection. If precipitation is observed, inject the DMSO solution directly but keep injection volume low (<1% of column volume).
Step 3: Gradient Strategy
Avoid steep gradients. Hydrophobic peptides have a narrow "adsorption-desorption" window.
-
Equilibration: 5% B for 5 minutes.
-
Loading: Inject sample.
-
Gradient: 20% B to 80% B over 60 minutes (Slope: ~1% B/min).
-
Wash: Ramp to 100% B (or 100% IPA wash injection) to prevent carryover.
Visualization: Purification Workflow
Figure 2: End-to-end workflow emphasizing filtration and thermal control during the chromatographic stage.
Phase 4: Troubleshooting & Recovery
| Issue | Root Cause | Corrective Action |
| Ghost Peaks | Peptide carryover from previous run. | Run a "sawtooth" wash gradient with 100% IPA or TFE between runs. |
| Broad Peaks | Slow mass transfer or aggregation. | Increase temperature to 70°C; Switch to Core-Shell particles; Reduce flow rate. |
| Precipitation in Collector | Fraction is stable in organic (B) but crashes when mixed with A. | Add acetic acid or organic solvent (ACN) directly to the fraction collection tubes before starting. |
| Low Recovery | Irreversible binding to C18. | Switch to C4 stationary phase; Switch Mobile Phase B to Isopropanol. |
References
-
Agilent Technologies. "Designing Purification Methods for Hydrophobic Peptides." Application Note 5988-6445EN.
-
Waters Corporation. "Purification of Hydrophobic Peptides using At-Column Dilution." Waters Application Notes.
- Majors, R.E. "Column and Mobile Phase Selection for the Separation of Hydrophobic Peptides." LCGC North America, 2003.
-
Cytiva (formerly GE Healthcare). "RPC Purification of Peptides: A Handbook."
Sources
Application Note: A Guide to the Mass Spectrometric Analysis of Peptides Incorporating 2,4-Dimethyl-DL-Phenylalanine
Abstract
The incorporation of non-standard amino acids into peptide structures is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, potency, and receptor selectivity.[1] 2,4-Dimethyl-DL-phenylalanine (Dmp), a synthetic analogue of phenylalanine, offers unique steric and electronic properties that are increasingly exploited in peptide design.[2][3] However, its non-canonical structure presents distinct challenges for characterization by mass spectrometry (MS), the primary analytical tool for peptide analysis.[4] This guide provides a comprehensive overview of the key considerations, detailed experimental protocols, and data interpretation strategies for the successful LC-MS/MS analysis of peptides containing 2,4-dimethyl-DL-phenylalanine. We address the impact of this modification on chromatographic behavior, enzymatic digestion, and fragmentation patterns, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Modified Peptides
Peptide-based therapeutics have become a significant class of drugs, yet their utility can be limited by poor metabolic stability and bioavailability.[1] The substitution of natural amino acids with synthetic analogues like 2,4-dimethyl-DL-phenylalanine is a powerful strategy to overcome these limitations. The two methyl groups on the phenyl ring can provide steric shielding against enzymatic degradation and enforce specific peptide conformations conducive to target binding.[2][5]
While essential for therapeutic design, these modifications introduce complexity into the analytical workflow. Mass spectrometry, which excels at sequencing and identifying modifications, relies on predictable fragmentation and established databases.[6][7] The analysis of peptides with non-standard residues requires a bespoke approach, from sample preparation to data analysis, to ensure accurate and reliable characterization. This document serves as a practical guide to navigate these challenges.
Core Principles & Key Considerations
Before proceeding to protocol execution, it is crucial to understand the causal relationships between the structure of 2,4-dimethyl-DL-phenylalanine and its behavior during MS analysis.
Impact on Chromatography
The addition of two methyl groups to the phenylalanine side chain significantly increases its hydrophobicity. In reverse-phase high-performance liquid chromatography (RP-HPLC), this modification will almost invariably lead to a longer retention time compared to an analogous peptide containing a standard phenylalanine residue. This property can be leveraged for separating the modified peptide from unmodified synthetic precursors or impurities.
Enzymatic Digestion Efficiency
For peptide mapping of larger proteins containing Dmp, the efficiency of proteolytic enzymes like trypsin must be considered. Trypsin cleaves C-terminal to lysine and arginine residues. The bulky, sterically hindered nature of the Dmp side chain may impede enzymatic access to cleavage sites immediately adjacent to the modification. If incomplete digestion is observed, the use of multiple, complementary proteases may be necessary to achieve full sequence coverage.[8][9]
Predicted Fragmentation Behavior
Collision-Induced Dissociation (CID) or Higher-Energy C-dissociation (HCD) are the most common methods for peptide fragmentation, typically cleaving the amide bonds along the peptide backbone to produce characteristic b- and y-ions.[10] The presence of Dmp will result in a predictable mass shift in the fragment ions that contain this residue.
A key diagnostic marker for Dmp is its unique immonium ion . The immonium ion of phenylalanine is observed at m/z 120.081. The addition of two methyl groups (CH₂) adds 28.031 Da, resulting in a predicted immonium ion for 2,4-dimethyl-phenylalanine at m/z 148.112 . The presence of this ion in an MS/MS spectrum is a strong indicator of the Dmp residue.
The diagram below illustrates the fundamental workflow for analyzing these specialized peptides.
Caption: High-level workflow for the analysis of Dmp-containing peptides.
Quantitative Data & Mass Reference
Accurate data analysis requires precise mass information for the non-standard residue. The table below summarizes the key mass data for 2,4-dimethyl-phenylalanine in comparison to standard phenylalanine.
| Parameter | Phenylalanine (Phe) | 2,4-Dimethyl-phenylalanine (Dmp) | Mass Difference (Δ) |
| Residue Formula | C₉H₉NO | C₁₁H₁₃NO | C₂H₄ |
| Monoisotopic Residue Mass | 147.0684 Da | 175.0997 Da | +28.0313 Da |
| Immonium Ion Formula | C₈H₁₀N⁺ | C₁₀H₁₄N⁺ | C₂H₄ |
| Immonium Ion m/z | 120.0808 | 148.1121 | +28.0313 |
Note: Masses are calculated for the neutral residue within a peptide chain.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the analysis of a synthetic peptide containing 2,4-dimethyl-DL-phenylalanine. These should be adapted based on the specific instrumentation and sample matrix.
Protocol 1: Direct Infusion and Fragmentation Analysis
Objective: To confirm the mass of the intact peptide and observe its fundamental fragmentation pattern without chromatographic separation.
-
Sample Preparation:
-
Prepare a 10 µM stock solution of the synthetic Dmp-peptide in 50:50 acetonitrile/water.
-
Further dilute the stock solution to 1 pmol/µL in 50:50 acetonitrile/water with 0.1% formic acid. The acid is crucial for promoting ionization in positive ion mode.
-
-
Mass Spectrometer Setup (ESI Positive Mode):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is strongly recommended for unambiguous mass determination.[8][9]
-
Infusion: Infuse the sample at a flow rate of 3-5 µL/min.
-
MS1 Scan Parameters:
-
Mass Range: m/z 300-2000
-
Acquire a full MS1 spectrum to identify the precursor ion. The observed mass should correspond to the calculated mass of the protonated peptide ([M+H]⁺, [M+2H]²⁺, etc.).
-
-
-
MS/MS Fragmentation:
-
Perform a product ion scan on the most abundant charge state of the precursor ion.
-
Use CID or HCD for fragmentation.
-
Causality: Start with a normalized collision energy (NCE) of 25-30. It is highly recommended to perform a collision energy ramp (e.g., stepping NCE from 15 to 45) to find the optimal energy that produces a rich spectrum of b- and y-ions without excessive fragmentation into smaller, uninformative ions.
-
-
Initial Data Review (Self-Validation):
-
Confirm that the precursor ion mass in the MS1 scan matches the theoretical mass of the Dmp-peptide.
-
In the MS/MS spectrum, look for the presence of the diagnostic Dmp immonium ion at m/z 148.112.
-
Identify at least two b- or y-type fragment ions to initially confirm the peptide backbone.
-
Protocol 2: LC-MS/MS Analysis
Objective: To separate the Dmp-peptide from potential impurities and acquire high-quality MS/MS data for sequence confirmation.
-
Sample Preparation:
-
Prepare a 10 µM stock solution as described in Protocol 1.
-
Dilute to a final concentration of 100-500 fmol/µL in the initial mobile phase (e.g., 98% Water/2% Acetonitrile/0.1% Formic Acid).
-
-
LC Method:
-
Column: A standard C18 column (e.g., 100 Å, 1.8 µm, 2.1 x 100 mm) is suitable for most peptides.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30 minutes. Expertise Insight: Due to the increased hydrophobicity of Dmp, you may need to extend the gradient or increase its endpoint (e.g., to 50% or 60% B) to ensure the peptide elutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Method (Data-Dependent Acquisition):
-
Set up a data-dependent acquisition (DDA) method that triggers MS/MS scans on the top 3-5 most intense precursor ions from the MS1 scan.
-
MS1 Scan Range: m/z 300-1800.
-
MS2 Scan Parameters: Use a fixed NCE of 28 or a stepped NCE (e.g., 25, 30, 35).
-
Dynamic Exclusion: Set an exclusion time of 15-20 seconds to prevent repeated fragmentation of the same precursor.
-
-
Data Analysis and Interpretation:
-
Use a suitable software platform (e.g., PEAKS, MaxQuant, Proteome Discoverer).
-
Crucial Step: Define 2,4-dimethyl-phenylalanine as a custom modification or non-standard amino acid in the software's settings. Enter its monoisotopic residue mass (175.0997 Da).
-
Perform the database search against the known sequence of the peptide.
-
Manually inspect the annotated MS/MS spectrum. Verify the assignment of major b- and y-ions and confirm the presence of the Dmp immonium ion. A high-quality result will show a continuous series of fragment ions that "walk" through the Dmp residue, confirming its location.
-
The diagram below illustrates the expected fragmentation for a hypothetical peptide Ac-Gly-Dmp-Ala-NH₂.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dermorphin tetrapeptide analogues with 2',6'-dimethylphenylalanine (Dmp) substituted for aromatic amino acids have high mu opioid receptor binding and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. massbioportalimages.blob.core.windows.net [massbioportalimages.blob.core.windows.net]
- 10. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Sterically Hindered Peptide Coupling
[1]
Current Status: Online Ticket ID: SPPS-2,4-DMP-001 Subject: Optimization of this compound coupling kinetics
Welcome to the Advanced Peptide Synthesis Support Center. You are likely here because your standard HBTU/DIEA coupling cycles are failing to incorporate This compound (Fmoc-2,4-Me2-Phe) , resulting in deletion sequences or low crude purity.
This is not a user error; it is a thermodynamic and kinetic barrier caused by the specific topology of the amino acid. The guide below synthesizes high-efficiency protocols to overcome the "ortho-effect" inherent in this molecule.
Module 1: The Diagnostic (Why is this failing?)
The Problem: The "Ortho-Effect" Blockade The failure of standard coupling reagents (HBTU, HCTU) is due to the methyl group at the 2-position (ortho) of the phenyl ring.
-
Steric Clash: The ortho-methyl group creates significant steric bulk near the activated carbonyl carbon. This physically blocks the nucleophilic attack of the resin-bound amine.
-
Rotational Restriction: The 2,4-dimethyl substitution restricts the rotation of the side chain, locking the molecule in conformations that may be unfavorable for the transition state required for amide bond formation.
Visualizing the Barrier The following diagram illustrates the kinetic bottleneck and the decision matrix for overcoming it.
Caption: Decision matrix for overcoming steric hindrance in 2,4-dimethyl-Phe coupling. Standard pathways lead to failure; multi-factor optimization is required.
Module 2: Reagent Selection & Chemistry[1][2][3][4][5]
To drive this reaction, you must switch from "stabilizing" reagents to "high-reactivity" reagents. The goal is to generate an active ester that is reactive enough to overcome the steric wall but stable enough not to decompose before the amine attacks.
Recommended Reagents
| Reagent Class | Specific Reagent | Additive | Why use it for 2,4-Me2-Phe? |
| Uronium (Gold Standard) | COMU | Oxyma Pure | Highest Recommendation. Superior reactivity to HATU with lower epimerization risk.[1] safer (non-explosive) than benzotriazoles.[1] |
| Phosphonium | PyAOP | HOAt | Excellent for sterically hindered amines (N-methylated) and hindered carboxylic acids. Use if COMU fails. |
| Uronium (Legacy) | HATU | HOAt | The traditional "power" reagent. Effective, but HOAt is expensive and potentially explosive. |
| Acid Fluorides | TFFH | None | Generates an acid fluoride in situ. Small leaving group (F-) is excellent for extreme steric hindrance (e.g., Aib-Aib coupling). |
Critical Insight: Avoid HBTU or HCTU. They generate OBt esters which are too bulky and insufficiently reactive for this specific ortho-substituted residue.
Module 3: Optimized Experimental Protocol
This protocol assumes an automated synthesizer or manual synthesis vessel.
Prerequisites:
-
Solvent: Anhydrous NMP (N-methylpyrrolidone). Reason: NMP swells the resin better than DMF, exposing difficult sites.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
Step-by-Step Workflow
-
Resin Preparation: Ensure the resin is fully swollen in NMP for at least 20 minutes prior to this specific coupling step.
-
Activation (The "Pre-Soak"):
-
Dissolve Fmoc-2,4-dimethyl-dl-Phe (5.0 eq) in NMP.
-
Add COMU (5.0 eq) and Oxyma Pure (5.0 eq).
-
Add DIEA (10.0 eq).[2]
-
Crucial: Allow to pre-activate for exactly 2 minutes . Do not exceed 5 minutes, or the active ester may hydrolyze or rearrange to an inactive guanidinium species.
-
-
Coupling Cycle 1 (Microwave Assisted - Recommended):
-
The Wash:
-
Drain and wash with NMP (3x).
-
-
Coupling Cycle 2 (Mandatory):
-
Repeat Step 2 and 3 with fresh reagents.
-
Reason: Steric couplings often reach only 80-90% conversion in the first pass. The second pass drives it to >99%.
-
-
Capping (Optional but Recommended):
-
Cap with Acetic Anhydride/DIEA to terminate any unreacted chains. This simplifies purification by preventing "deletion sequences" from growing further.
-
Module 4: Troubleshooting & FAQs
Q1: I am using the Kaiser test (ninhydrin) to check coupling, but the results are ambiguous. Is it coupled? A: Do not trust the Kaiser test for this residue.
-
Why: Steric bulk can prevent the ninhydrin complex from forming properly, leading to false negatives (looks coupled, but isn't). Conversely, if the previous amino acid was Proline or N-methylated, Kaiser will not work at all.
-
Solution: Use the Chloranil Test (specifically for secondary amines, though useful here for checking the resin) or, ideally, perform a micro-cleavage . Take 2-3 mg of resin, cleave with 50uL TFA for 15 mins, and run on LC-MS. This is the only way to be 100% sure.
Q2: Since I am using a DL (racemic) mixture, do I need to worry about racemization during coupling? A: You are introducing a racemic mixture, so you will inevitably get a 50/50 mix of diastereomers at this position.
-
The real risk: The harsh conditions required to couple this residue (high heat/strong activation) can cause racemization of the previous amino acid on the chain (the one the 2,4-dimethyl-Phe is attaching to), especially if it is Cysteine or Histidine.
-
Mitigation: If the preceding residue is Cys or His, lower the microwave temperature to 50°C and extend the time to 10 minutes, or use Collidine instead of DIEA as the base to reduce basicity.
Q3: My crude purity is still low, showing a peak with -192 Da mass difference. A: You are seeing a Deletion Sequence .
-
Cause: The coupling failed to go to completion.
-
Fix:
-
Switch solvent to 100% NMP.
-
Add Chaotropic Salts : Dissolve 0.1M LiCl or KSCN in the coupling solution. This disrupts hydrogen-bond aggregation (beta-sheets) on the resin, which often exacerbates steric problems.
-
Q4: Can I use PyBOP instead of COMU? A: PyBOP is a phosphonium salt and is better than HBTU, but for ortho-substituted phenylalanines, it is generally inferior to PyAOP or COMU . PyAOP is the 7-azabenzotriazole analog of PyBOP; the "Aza" nitrogen provides an "anchimeric assistance" effect that significantly boosts reaction speed for hindered systems. If you must use phosphoniums, buy PyAOP.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Collins, J. M., et al. (2014). Microwave-Enhanced Solid-Phase Peptide Synthesis. CEM Corporation Technical Note.
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Heating Technologies. The Journal of Organic Chemistry, 73(19), 7532–7542.
-
Sigma-Aldrich. (2024). COMU Coupling Reagent Product Information.
Technical Support Center: Preventing Peptide Aggregation with 2,4-Dimethylphenylalanine
Welcome to the technical support resource for researchers utilizing the unnatural amino acid 2,4-dimethylphenylalanine (Dmp) to mitigate peptide aggregation. This guide is designed to provide practical, field-proven insights and troubleshooting strategies to ensure the success of your experiments. As drug development professionals and scientists, we understand that navigating the complexities of peptide chemistry requires both robust protocols and a deep understanding of the underlying mechanisms. This center offers a synthesis of technical accuracy and actionable solutions.
Introduction: The Challenge of Peptide Aggregation and a Novel Solution
Peptide aggregation is a critical obstacle in the development of peptide-based therapeutics and research tools. The self-association of peptide monomers into insoluble and often toxic species like oligomers and amyloid fibrils can lead to loss of efficacy, poor solubility, and analytical difficulties.[1] This phenomenon is the pathological hallmark of numerous diseases, including Alzheimer's and Parkinson's disease, where proteins like amyloid-β (Aβ) and α-synuclein misfold and aggregate.[2][3][4]
A key driver of aggregation is the formation of intermolecular β-sheet structures, often stabilized by hydrophobic and aromatic interactions, such as π-π stacking between phenylalanine (Phe) or tyrosine (Tyr) residues.[5][6] The central hydrophobic region of Aβ, for instance, contains two critical phenylalanine residues that play a key role in its self-assembly.[5]
Incorporating unnatural amino acids is a powerful strategy to disrupt these aggregation pathways.[7] 2,4-dimethylphenylalanine, a synthetic analogue of phenylalanine, introduces steric hindrance via the two methyl groups on its phenyl ring. When substituted for a native aromatic residue within an aggregation-prone sequence, Dmp is hypothesized to physically disrupt the planarity required for efficient π-π stacking, thereby inhibiting the formation of stable β-sheet structures and preventing fibrillization. This approach is analogous to the use of the similar surrogate, 2',6'-dimethylphenylalanine (Dmp), which has been shown to modulate receptor binding and selectivity in opioid peptides by altering their conformation.[8][9]
Troubleshooting Guide
This section addresses specific problems you may encounter during synthesis, purification, and analysis of peptides containing 2,4-dimethylphenylalanine.
Q1: My solid-phase peptide synthesis (SPPS) is failing or showing very low yield after the introduction of 2,4-dimethylphenylalanine. What's going wrong?
A1: This is a common issue when working with sterically hindered unnatural amino acids.[7][10] The bulky dimethyl-substituted phenyl ring can significantly slow down coupling kinetics.
Causality & Solution Workflow:
-
Incomplete Coupling: The primary suspect is inefficient acylation of the N-terminal amine of the Dmp residue or inefficient coupling of the Dmp amino acid itself to the growing peptide chain. Standard coupling times may be insufficient.
-
Troubleshooting Step: Monitor the coupling reaction meticulously using a qualitative method like the Kaiser test or a ninhydrin test.[1] A positive result (blue bead) indicates unreacted free amines.
-
Solution:
-
Double Couple: Perform the coupling step twice before proceeding to the next deprotection step.
-
Extend Reaction Time: Increase the coupling reaction time from the standard 1-2 hours to 4-6 hours or even overnight.
-
Use a Stronger Coupling Reagent: If standard activators like HBTU/HOBt are failing, switch to a more potent coupling reagent such as HATU or HCTU, which are known to be more effective for hindered couplings.
-
-
-
Degradation During Cleavage: The final cleavage and deprotection step using a standard trifluoroacetic acid (TFA) cocktail can sometimes lead to side reactions with unnatural amino acids.[10]
-
Troubleshooting Step: Analyze the crude peptide product via mass spectrometry. Look for unexpected mass additions or fragmentation patterns.
-
Solution: Ensure your cleavage cocktail contains appropriate scavengers. A common mixture is TFA/TIS/H₂O (95:2.5:2.5). If tryptophan is present, consider adding thioanisole to the cocktail.[10]
-
Table 1: Troubleshooting Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield after Dmp incorporation | Incomplete coupling due to steric hindrance | Extend coupling time, perform a double couple, use a stronger coupling reagent (e.g., HATU). Monitor with Kaiser test.[1] |
| Unexpected peaks in mass spec | Side reactions during TFA cleavage | Optimize cleavage cocktail with appropriate scavengers (e.g., TIS, water, thioanisole).[10] |
| Synthesis failure at subsequent residue | Poor deprotection of the Fmoc group on Dmp | Increase Fmoc deprotection time with piperidine or use a stronger base like DBU in the deprotection solution. |
Q2: My lyophilized Dmp-containing peptide won't dissolve in aqueous buffers. How can I get it into solution for my assays?
A2: Poor solubility is a frequent challenge, especially for peptides with a high content of hydrophobic residues, a characteristic often exacerbated by the addition of the hydrophobic Dmp.[1][11] Incomplete solubilization will lead to inaccurate concentration determination and unreliable assay results.[12]
Causality & Solution Workflow:
The goal is to find a solvent system that is compatible with your downstream application. Always start with a small test amount of your peptide before dissolving the entire batch.[11][13]
-
Start with Aqueous Solutions: First, attempt to dissolve the peptide in sterile, deionized water or your primary assay buffer (e.g., PBS at pH 7.4).[11]
-
Adjust pH Based on Charge: If water fails, the peptide's net charge is your next consideration.[12][14]
-
For Basic Peptides (net positive charge; rich in K, R, H): Try dissolving in a dilute acidic solution, such as 10% acetic acid, and then slowly dilute with your buffer.
-
For Acidic Peptides (net negative charge; rich in D, E): Use a dilute basic solution, like 1% ammonium bicarbonate or 0.1% ammonium hydroxide, followed by dilution.[15]
-
-
Use Organic Solvents as a Last Resort: For highly hydrophobic peptides, an organic solvent is often necessary.[13]
-
Dissolve the peptide in a minimal volume (e.g., 20-50 µL) of dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[1][11]
-
Crucially , add this concentrated organic stock dropwise into your vigorously stirring aqueous buffer to the final desired concentration. This prevents the peptide from crashing out of solution.[13]
-
-
Employ Physical Methods: Sonication can be very effective at breaking up small particulates and aiding dissolution.[12][13] Use a bath sonicator for a few minutes, being careful not to heat the sample. Always centrifuge your final solution to pellet any remaining insoluble material before use.[12]
Table 2: Recommended Solvents Based on Peptide Properties
| Peptide Type | Primary Solvent | Secondary/Organic Solvent | Key Considerations |
| Basic (Net Charge > 0) | 10-30% Acetic Acid | DMSO, ACN | Dilute slowly into aqueous buffer.[15] |
| Acidic (Net Charge < 0) | 0.1% NH₄OH or 1% NH₄HCO₃ | DMSO, DMF | Avoid NH₄OH if Cys is present.[15] |
| Hydrophobic/Neutral (>50% hydrophobic residues) | Start with organic solvent | DMSO, DMF, ACN | Use minimal volume; add dropwise to aqueous buffer.[11][13] |
Frequently Asked Questions (FAQs)
Q: At which position in my peptide sequence should I place the 2,4-dimethylphenylalanine residue for the best results? A: The placement is critical. Dmp should be used to replace an aromatic amino acid (Phenylalanine, Tyrosine, or Tryptophan) that is located within a known or predicted aggregation-prone region of the peptide.[5] For peptides like Aβ, this is typically within the central hydrophobic core (e.g., replacing Phe19 or Phe20).[5] Replacing a residue in a region not involved in the key intermolecular contacts that drive aggregation will likely have a minimal effect. The impact of substitution position has been shown to be critical for the function of peptides modified with similar analogues.[8][9]
Q: Will the incorporation of 2,4-dimethylphenylalanine affect the biological activity of my peptide? A: It is highly probable. Modifying the primary sequence of a peptide, especially with a bulky unnatural amino acid, can alter its conformation. This may impact its ability to bind to its target receptor or enzyme. Therefore, it is essential to run a parallel biological activity assay comparing the Dmp-modified peptide to the wild-type sequence. The goal is to find a balance where aggregation is inhibited, but biological function is retained.
Q: How can I confirm that the Dmp modification is actually preventing aggregation? A: You must use a quantitative, time-course assay to monitor aggregation kinetics. The most common method is the Thioflavin T (ThT) fluorescence assay, which detects the formation of amyloid-like β-sheet structures.[16] You should compare the fluorescence signal of the wild-type peptide (which should increase over time) to the Dmp-modified peptide (which should show a significantly reduced or flat signal). This data can be complemented with endpoint analysis using techniques like Transmission Electron Microscopy (TEM) to visually confirm the absence of fibrils.[2]
Q: Are there alternatives to 2,4-dimethylphenylalanine? A: Yes, several other chemical biology strategies exist to combat peptide aggregation. These include the incorporation of "helix-breaking" residues like proline, the use of N-methylation on backbone amides to disrupt hydrogen bonding, or the strategic insertion of pseudoproline dipeptides, which introduce a "kink" into the peptide backbone.[1] The best strategy depends on the specific peptide sequence and the nature of its aggregation.
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation
This protocol provides a framework for assessing the propensity of a peptide to form amyloid fibrils in vitro.
Materials:
-
Lyophilized wild-type and Dmp-modified peptides
-
Thioflavin T (ThT) powder
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)
-
DMSO (for peptide stock, if necessary)
-
Black, clear-bottom 96-well microplate
-
Plate-reading fluorometer with 440 nm excitation and 485 nm emission filters
Procedure:
-
Prepare Peptide Stock Solutions:
-
Carefully solubilize the wild-type and Dmp-modified peptides to a high concentration (e.g., 1-2 mM) following the troubleshooting guide above.
-
If DMSO is used, ensure the final concentration in the assay does not exceed 1-2%, as it can affect aggregation kinetics.
-
Determine the precise concentration of the stock solution using a Nanodrop (A280) or a BCA assay.
-
-
Prepare ThT Stock Solution:
-
Prepare a 1 mM ThT stock solution in your assay buffer. Filter it through a 0.22 µm syringe filter to remove any aggregates. Store protected from light at 4°C.
-
-
Set up the Assay Plate:
-
Prepare a master mix for each condition. For a final volume of 100 µL per well, this will contain the peptide at its final desired concentration (e.g., 10-50 µM) and ThT at a final concentration of 10-25 µM in the assay buffer.[1]
-
Crucial Controls:
-
Buffer + ThT only: To measure background fluorescence.
-
Wild-type peptide only: To check for intrinsic peptide fluorescence.
-
Dmp-peptide only: To check for intrinsic peptide fluorescence.
-
-
Pipette 100 µL of each master mix into triplicate wells of the 96-well plate.
-
-
Incubation and Measurement:
-
Place the plate in the fluorometer, set to the desired temperature (e.g., 37°C).[1]
-
Set the instrument to take fluorescence readings (Ex: 440 nm, Em: 485 nm) at regular intervals (e.g., every 15-30 minutes) for 24-72 hours. Include a brief shaking step before each read to ensure a homogenous solution.
-
-
Data Analysis:
-
Subtract the average background fluorescence (Buffer + ThT) from all other readings.
-
Plot the average background-corrected fluorescence intensity versus time for each peptide. A sigmoidal curve with a lag phase, growth phase, and plateau is characteristic of amyloid formation. The Dmp-modified peptide should show a significantly flatter curve compared to the wild-type.
-
References
- OrganicChemistry. (2024). Peptide synthesis troubleshooting using unnatural amino acids. Reddit.
- Lázaro, D. F., et al. (2021). Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation. Frontiers in Molecular Neuroscience.
-
Shimohigashi, Y., et al. (2011). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. Molecules. Available from: [Link]
- Okumura, H. (2021). Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. International Journal of Molecular Sciences.
-
Yang, B., et al. (2024). The potential of natural products to inhibit abnormal aggregation of α-Synuclein in the treatment of Parkinson's disease. Frontiers in Pharmacology. Available from: [Link]
- JPT Peptide Technologies. (n.d.). Peptide Solubilization.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- BenchChem. (2025). Technical Support Center: Antide Peptide Aggregation and Prevention.
-
ResearchGate. (n.d.). Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine. Available from: [Link]
- Parkinson's News Today. (2024). Small molecules aim to detangle and stop protein clumps of Parkinson's.
-
Xu, C.K., et al. (2024). Pharmacological inhibition of α-synuclein aggregation within liquid condensates. Nature Communications. Available from: [Link]
-
ResearchGate. (n.d.). Inhibition of α-synuclein aggregation at different concentrations of the compound D. Available from: [Link]
-
De Simone, A., et al. (2023). A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace@MIT. Available from: [Link]
-
La Penna, G., et al. (2020). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience. Available from: [Link]
-
Wurth, C., et al. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Chemical Biology. Available from: [Link]
- MilliporeSigma. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- bioRxiv. (2022). A peptide strategy for inhibiting different protein aggregation pathways in disease.
-
Söderberg, M., et al. (2012). Role of Aromatic Side Chains in Amyloid β-Protein Aggregation. ACS Chemical Neuroscience. Available from: [Link]
-
Caballero, G., et al. (2020). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules. Available from: [Link]
- MilliporeSigma. (n.d.). Solubility Guidelines for Peptides.
- Drug Target Review. (2024). Elucidating the aggregation rules for short peptides.
- GenScript. (2023). Peptide Solubility Guidelines.
- Bachem. (2021). Peptide solubility.
-
ChemRxiv. (2025). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. Available from: [Link]
- Bitesize Bio. (2025). Unnatural Amino Acids: Essential Tools in Synthetic Biology and Your Research.
-
Kumar, V., et al. (2014). Therapeutic implication of L-phenylalanine aggregation mechanism and its modulation by D-phenylalanine in phenylketonuria. Scientific Reports. Available from: [Link]
-
Warnan, J., et al. (2023). Oxidative Damages on the Alzheimer's Related-Aβ Peptide Alters Its Ability to Assemble. International Journal of Molecular Sciences. Available from: [Link]
-
Forbes, C. R., & Zondlo, N. J. (2012). Synthesis of thiophenylalanine-containing peptides via Cu(I)-mediated cross-coupling. Organic Letters. Available from: [Link]
-
Sollner Dolenc, M. (2011). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version. Current Organic Chemistry. Available from: [Link]
-
Siodłak, D., et al. (2022). Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts. Molecules. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]
- 3. Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies | MDPI [mdpi.com]
- 4. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 5. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. jpt.com [jpt.com]
- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 14. bachem.com [bachem.com]
- 15. genscript.com [genscript.com]
- 16. mdpi.com [mdpi.com]
minimizing steric hindrance with bulky Fmoc-amino acids
Topic: Minimizing Steric Hindrance with Bulky Fmoc-Amino Acids
Status: Online Operator: Senior Application Scientist Ticket ID: SPPS-STERIC-001
Mission Statement
Welcome to the Difficult Peptide Synthesis Hub. You are likely here because your synthesis has failed due to steric hindrance —the physical obstruction caused by bulky side chains (e.g., Aib, Val, Ile, Thr(tBu)) or N-methylated backbones. This guide moves beyond basic protocols to provide high-fidelity troubleshooting for "difficult sequences" where standard carbodiimide chemistry (DIC/HOBt) fails.
Module 1: Diagnosis & Detection
How do I distinguish steric hindrance from other synthesis failures?
User Query: "My yield is low, but the Kaiser test looks negative (yellow). Is my coupling actually complete?"
Technical Analysis: The Kaiser test relies on the reaction of ninhydrin with primary amines.[1][2][3] However, steric hindrance often occurs at secondary amines (e.g., N-methyl amino acids, Proline) or is masked by aggregation. If you are coupling onto a bulky secondary amine, the Kaiser test is prone to false negatives.
Protocol: The Chloranil Test (For Secondary Amines) For sterically hindered or N-alkylated residues, replace the Kaiser test with the Chloranil test.
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure:
-
Wash a small sample of resin with DCM (x3).
-
Add 2 drops of A and 2 drops of B.[2]
-
Wait 5 minutes at room temperature.
-
-
Interpretation:
-
Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).
-
Amber/Colorless: Negative (Complete Coupling).
-
Expert Tip: If coupling onto Proline or N-methylated residues, always use Chloranil. Kaiser is useless here.
Module 2: The Chemical Artillery (Reagent Selection)
Standard DIC/HOBt is insufficient for bulky residues. What should I use?
User Query: "I am trying to couple Fmoc-Aib-OH to Fmoc-Aib-OH and getting deletion sequences. What reagent overcomes this barrier?"
Technical Analysis: Coupling two bulky residues (like Aib-Aib) creates a "steric clash." You need reagents that generate a more reactive active ester than the standard OBt ester.
-
Recommendation: Switch to Phosphonium (PyBOP) or Uronium/Aminium (HATU, COMU) salts.
-
Mechanism: HATU generates an OAt ester (7-azabenzotriazole).[4] The nitrogen in the pyridine ring provides "anchimeric assistance" (neighboring group participation), stabilizing the transition state and accelerating the reaction by ~100x compared to HOBt.
Comparative Reagent Table
| Reagent | Class | Potency | Racemization Risk | Best Use Case |
| DIC/Oxyma | Carbodiimide | High | Low | Standard "Green" SPPS. |
| HATU | Uronium (OAt) | Very High | Medium (if base excess) | Gold Standard for steric hindrance (Aib, N-Me). |
| COMU | Uronium (Oxyma) | Very High | Low | Safer alternative to HATU; higher solubility in DMF.[5] |
| PyBOP | Phosphonium | High | Low | Excellent for Aib-Aib couplings; no guanidinium capping. |
Critical Protocol: Base Management When using HATU/COMU, the base (DIPEA) drives the reaction but can cause racemization (epimerization) if prolonged.
-
Ratio: 1 : 0.95 : 2 (AA : HATU : DIPEA). Never use excess HATU over the amino acid.
-
Base Swap: For Cys/His (highly racemization-prone), replace DIPEA with Collidine (TMP) or 2,6-Lutidine . These weaker bases are sufficient for activation but reduce proton abstraction from the alpha-carbon.
Module 3: Kinetic & Structural Interventions
Chemistry alone isn't working. How do I use physics and structure?
User Query: "I have a hydrophobic run (Val-Ile-Val-Ile). Even with HATU, the synthesis fails."
Technical Analysis: This is likely Beta-sheet aggregation . The peptide chains on the resin are hydrogen-bonding with each other, forming a "brick wall" that reagents cannot penetrate.
Solution A: Microwave-Assisted SPPS (The Kinetic Fix)
Heat provides the kinetic energy to overcome the rotational barrier of bulky side chains and disrupts weak hydrogen bonds.
-
Standard Bulky Protocol: 75°C for 5 minutes (Microwave).
-
The "Danger Zone" Protocol (Cys/His/Arg):
-
Issue: High heat causes racemization of Cys/His and
-lactam formation in Arg. -
Fix: Limit temperature to 50°C max for these residues.
-
Solution B: Pseudoproline Dipeptides (The Structural Fix)
If you have Ser, Thr, or Cys in your sequence, use Pseudoprolines (Psi-Pro) .[6]
-
Mechanism: These are dipeptides where the Ser/Thr/Cys side chain is cyclized into an oxazolidine or thiazolidine ring.[6][7] This ring structure mimics Proline, inducing a "kink" in the peptide backbone.[6] This kink physically prevents the formation of Beta-sheets (which require extended conformations).
-
Usage: Substitute the native AA-Ser/Thr pair with the Fmoc-AA-Ser(
pro)-OH dipeptide. -
Result: Solvation improves dramatically, often increasing yield from <10% to >90%.
Visual Troubleshooting Workflows
Figure 1: The "Difficult Coupling" Decision Tree
Follow this logic flow when encountering a specific coupling failure.
Caption: Logical workflow for addressing incomplete couplings. Note that persistent failure requires capping to simplify final purification.
Figure 2: Pseudoproline Mechanism of Action
Visualizing how structural modification disrupts aggregation.
Caption: Mechanism by which Pseudoprolines (Psi-Pro) disrupt intermolecular hydrogen bonding (Beta-sheets) to restore synthesis efficiency.[6]
References
-
Palasek, S. A., Cox, Z., & Collins, J. M. (2007).[8] Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
Bachem. (2021). Pseudoproline & Isoacyl dipeptides for Peptide Synthesis. Bachem Technical Guides.
-
CEM Corporation. (2025).[9] Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Application Notes.
-
Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage Blog.
Sources
- 1. peptide.com [peptide.com]
- 2. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Technical Support Center: Optimizing Coupling Time for Fmoc-2,4-dimethyl-dl-phenylalanine
Welcome to the technical support center for optimizing the coupling of Fmoc-2,4-dimethyl-dl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the incorporation of this sterically hindered amino acid into their peptide sequences. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you overcome common hurdles and achieve optimal coupling efficiency.
The unique structure of this compound, with its di-substituted phenyl ring, presents significant steric hindrance that can impede standard solid-phase peptide synthesis (SPPS) protocols.[1][2] This often leads to incomplete couplings, low yields, and the generation of deletion sequences. This guide will walk you through the causes of these issues and provide field-proven solutions.
Troubleshooting Guide: Slow or Incomplete Coupling Reactions
One of the most frequent challenges encountered with this compound is slow or incomplete coupling. This is primarily due to the bulky nature of the 2,4-dimethylphenyl side chain, which physically obstructs the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[3] The following sections detail a systematic approach to troubleshooting and optimizing your coupling reactions.
Issue: My standard coupling protocol is failing or resulting in low yields.
This is a common starting point for many researchers working with sterically demanding amino acids. The standard coupling reagents and conditions may not be sufficient to overcome the high activation energy barrier imposed by steric hindrance.
Potential Cause 1: Inefficient Coupling Reagent
Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are often not potent enough for sterically demanding couplings.[3][4]
Recommended Solution & Rationale:
Switch to a more powerful in-situ activating reagent. Aminium/uronium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are significantly more effective.[5] These reagents form highly reactive esters that can overcome the steric barrier.[3] For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[3][4]
Data Presentation: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example Reagents | Relative Reactivity | Key Considerations |
| Carbodiimides | DCC, DIC | Low | Generally insufficient for severely hindered residues. |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for many difficult couplings. |
| Aminium/Uronium Salts | HBTU, TBTU | High | Widely used, but can be less effective than HATU for the most challenging couplings.[5] |
| Aminium/Uronium Salts (Guanidinium-type) | HATU, HCTU | Very High | HATU is often considered the gold standard for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[5] |
| Oxyma-based Reagents | COMU, PyOxim | Very High | Offer high reactivity comparable to HATU, with the advantage of generating non-explosive and less allergenic byproducts.[4] |
Potential Cause 2: Insufficient Reaction Time or Temperature
Steric hindrance significantly slows down the reaction rate.[3] Standard coupling times of 1-2 hours may not be sufficient for the reaction to go to completion.
Recommended Solution & Rationale:
-
Increase Coupling Time: Extend the coupling reaction time, for instance, from 1-2 hours to overnight.[3]
-
Elevated Temperature: Applying gentle heat can help overcome the activation energy barrier. However, this should be done cautiously to minimize the risk of racemization.[3]
-
Microwave-Assisted Peptide Synthesis (MA-SPPS): This is a highly effective method to drive difficult couplings to completion quickly and efficiently by using microwave energy to heat the reaction.[3][6]
Experimental Protocols
Protocol 1: Double Coupling of this compound using HATU
This protocol is recommended as a first-line optimization step when a single coupling proves insufficient.
-
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the this compound (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[3]
-
Allow the pre-activation to proceed for 1-5 minutes.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[3]
-
Wash the resin with DMF.
-
-
Second Coupling:
Potential Cause 3: Suboptimal Solvent Choice and Peptide Aggregation
The choice of solvent is critical for solvating the peptide-resin complex, which is essential for a successful coupling reaction.[3] Inadequate solvation can lead to peptide aggregation, further hindering the reaction by making the reactive sites inaccessible.[3]
Recommended Solution & Rationale:
-
Solvent Selection: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties.[3]
-
Solvent Mixtures: For particularly difficult sequences prone to aggregation, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[3][8]
Visualization & Formatting
Diagram: Troubleshooting Workflow for Low Coupling Efficiency
Caption: A step-by-step decision-making workflow for troubleshooting low coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reason for the difficulty in coupling this compound?
A1: The primary reason is steric hindrance. The two methyl groups on the phenyl ring of the amino acid create a bulky side chain that physically blocks the formation of the peptide bond.[3] This steric clash increases the activation energy of the reaction, making it slower and less efficient compared to less hindered amino acids.
Q2: Which coupling reagents are most effective for sterically hindered amino acids like this one?
A2: For sterically hindered amino acids, it is crucial to use highly reactive coupling reagents. Aminium/uronium salts such as HATU and HCTU, and phosphonium salts like PyBOP, are generally recommended.[5] HATU is often considered one of the most effective due to the formation of a highly reactive OAt-ester and the catalytic effect of the resulting HOAt.[5] Oxyma-based reagents like COMU are also excellent choices.[4]
Q3: Can I just increase the equivalents of the amino acid and coupling reagent?
A3: While increasing the concentration of reactants can help drive the reaction forward, it is often not the most efficient or cost-effective solution for severely hindered couplings.[7] It is generally more effective to switch to a more potent coupling reagent or to optimize the reaction conditions (time, temperature, solvent) as outlined in the troubleshooting guide.
Q4: Is double coupling always necessary for this compound?
A4: Not necessarily, but it is a very common and effective strategy.[3][7] The necessity for double coupling will depend on the specific peptide sequence, the N-terminal amino acid to which it is being coupled, and the chosen coupling reagent and conditions. It is advisable to monitor the coupling reaction for completeness (e.g., using a Kaiser test if the N-terminal amine is primary) to determine if a second coupling is required.
Q5: Can the bulky side-chain protecting groups of other amino acids in the sequence affect the coupling of this compound?
A5: Yes, absolutely. Bulky side-chain protecting groups on neighboring residues can contribute to cumulative steric hindrance.[3] This effect can become more pronounced in the synthesis of longer peptides where the density of these groups on the solid support increases.[3] Careful selection of protecting groups and optimization of coupling conditions are important in these cases.
Diagram: Experimental Workflow for Optimizing Coupling Time
Caption: A streamlined experimental workflow for optimizing the coupling of sterically hindered amino acids.
References
- Google Patents. (n.d.). Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
-
MDPI. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]
-
PMC. (n.d.). Co-Assembly between Fmoc Diphenylalanine and Diphenylalanine within a 3D Fibrous Viscous Network Confers Atypical Curvature and Branching. Retrieved from [Link]
-
PubMed. (2025, January 9). Ordered Aggregates of Fmoc-Diphenylalanine at Alkaline pH as a Precursor of Fibril Formation and Peptide Gelation. Retrieved from [Link]
-
ScienceDirect. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]
-
Semantic Scholar. (2023, March 6). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Retrieved from [Link]
-
PubMed. (2002, September 6). Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams. Retrieved from [Link]
-
PMC. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
PMC. (2022, August 25). Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Steric hindrance-controlled Pd(0)-catalyzed coupling-cyclization of 2,3-allenamides and organic iodides. An efficient synthesis of iminolactones and gamma-hydroxy-gamma-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. csbio.com [csbio.com]
- 7. biotage.com [biotage.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: 2,4-Dimethylphenylalanine (2,4-Me₂-Phe) in SPPS
Here is the technical support guide for 2,4-Dimethylphenylalanine (2,4-Me₂-Phe) in Solid Phase Peptide Synthesis (SPPS) .
Ticket ID: #SPPS-24DMP-OPT Status: Active Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary
Integrating 2,4-dimethylphenylalanine (2,4-Me₂-Phe) into peptide sequences presents a dual challenge: steric hindrance (ortho-methyl group) and electronic activation (electron-rich aromatic ring). This guide addresses the three critical failure modes associated with this residue: incomplete coupling, racemization during activation, and electrophilic aromatic substitution during cleavage.
Module 1: Overcoming Steric Hindrance (Incomplete Coupling)
The Issue: The methyl group at the ortho (2-) position creates significant steric clash with the incoming Fmoc-amino acid or the coupling reagent. This often results in "deletion sequences" where the 2,4-Me₂-Phe is missing or the subsequent amino acid fails to couple onto it.
Diagnostic Protocol
-
Symptom: Kaiser test is ambiguous; LC-MS shows [M-Residue] peak.
-
Root Cause: Slow kinetics due to steric shielding of the nucleophilic amine or the activated carboxylate.
Optimization Workflow
Do not rely on standard room-temperature HBTU/DIEA protocols. Use the following logic to force the reaction to completion.
Figure 1: Decision matrix for coupling sterically hindered non-canonical amino acids.
Recommended Coupling Conditions (Table 1)
| Parameter | Standard Protocol (Avoid) | High-Efficiency Protocol (Recommended) |
| Reagent | HBTU / TBTU | HATU or COMU (7-azabenzotriazole based) |
| Base | DIEA (Diisopropylethylamine) | TMP (2,4,6-Collidine) or DIEA (controlled eq.) |
| Solvent | DMF | NMP or DMF/DMSO (90:10) to reduce aggregation |
| Temperature | RT (25°C) | 75°C (Microwave) or 50°C (Conventional) |
| Time | 45 min | 2 x 15 min (Double Coupling is mandatory) |
Expert Insight: The ortho-methyl group restricts rotation. When coupling onto the N-terminus of 2,4-Me₂-Phe, use PyAOP or HATU . The nucleophilicity of the amine is reduced by the steric bulk, requiring a highly reactive active ester.
Module 2: Minimizing Racemization
The Issue: Hindered amino acids require longer activation times, which increases the window for oxazolone formation —the primary mechanism of racemization. The electron-donating methyl groups also make the alpha-proton slightly less acidic, but the steric strain in the transition state promotes racemization.
Mechanism & Mitigation
Racemization occurs when the base abstracts the
-
Risk Factor: Using strong bases (DIEA) with slow coupling reagents.
-
Solution: Use a weaker, sterically hindered base like Collidine (TMP) .[2]
Protocol: Low-Racemization Activation
-
Dissolve: 2,4-Me₂-Phe (4 eq) and Oxyma Pure (4 eq) in DMF.
-
Activate: Add DIC (4 eq). Do not use base for activation if possible.
-
Alternative: If using on-instrument heating, use HATU (3.9 eq) with Collidine (8 eq) . Collidine is sufficient to deprotonate the carboxylate but poor at abstracting the
-proton [1].
Module 3: Preventing Side-Chain Modification (EAS)
The Issue: The 2,4-dimethyl substitution makes the phenyl ring electron-rich . During TFA cleavage, protecting groups like Pbf (from Arg), Trt (from Cys/His), or tBu cations are released. These electrophiles can attack the electron-rich ring of 2,4-Me₂-Phe via Electrophilic Aromatic Substitution (EAS), leading to permanent alkylation (+253 Da, +243 Da adducts).
The "Scavenger Trap"
Standard cleavage cocktails (95% TFA, 2.5% TIS, 2.5% Water) are often insufficient for electron-rich aromatics.
Figure 2: Competition between scavenging and ring alkylation during cleavage.
Recommended Cleavage Cocktail (Cocktail K-Modified)
For peptides containing 2,4-Me₂-Phe and Arg/Trp/Cys:
| Component | Volume % | Function |
| TFA | 82.5% | Cleavage Agent |
| Phenol | 5% | Traps Pbf/tBu cations (protects Tyr/Phe analogs) |
| Thioanisole | 5% | Strong nucleophile for carbocations |
| Water | 5% | Hydrolysis of esters |
| EDT / DODT | 2.5% | Essential for Trp/Cys protection |
Protocol:
-
Pre-chill the cocktail to 0°C.
-
Add to resin and allow to warm to RT over 2-3 hours.
-
Precipitation: Use cold diethyl ether. Do not use rotovap immediately, as concentrating the TFA increases the rate of EAS side reactions.
Frequently Asked Questions (FAQ)
Q1: I see a +14 Da impurity after coupling 2,4-Me₂-Phe. What is it? A: This is likely N-methylation or a formyl adduct . If you used DMF as a solvent with heating, DMF can decompose to dimethylamine, which can displace Fmoc or cause formylation.[3]
-
Fix: Use Fresh NMP or high-grade DMF. Change the solvent wash to NMP for the step involving this residue.
Q2: The coupling yield is stuck at 70% even with HATU. What now? A: The resin loading might be too high, causing "pseudo-dilution" effects where steric bulk prevents access to the interior sites.
-
Fix: Use a lower loading resin (0.2–0.3 mmol/g) or switch to ChemMatrix (PEG-based) resin to improve swelling and accessibility [2].
Q3: Can I use the Chloranil test instead of Kaiser? A: Yes. The Kaiser test (ninhydrin) relies on the formation of Ruhemann's purple, which requires a primary amine. Sterically hindered primary amines (like 2,4-Me₂-Phe) often react slowly or not at all, giving false negatives (clear beads). The Chloranil test detects secondary amines but is more sensitive to hindered primary amines than Ninhydrin in some contexts, or simply rely on micro-cleavage and LC-MS for definitive confirmation.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Garcia-Ramos, Y., et al. (2010). ChemMatrix resin: a good support for the synthesis of complex peptides. Journal of Peptide Science. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
identifying byproducts in the synthesis of 2,4-dimethylphenylalanine peptides
This guide is structured as a Tier-3 Technical Support resource. It assumes the user is familiar with standard SPPS (Solid Phase Peptide Synthesis) but is encountering specific difficulties related to the steric demands of the 2,4-dimethylphenylalanine (2,4-DMP) moiety.
The Core Challenge: The "Ortho-Effect"
The synthesis of peptides containing 2,4-dimethylphenylalanine (2,4-DMP) presents a unique challenge not found in standard canonical amino acids. While the para-methyl group (position 4) adds lipophilicity, the ortho-methyl group (position 2) creates severe steric clashes with the incoming amino group and the carbonyl oxygen.
This steric bulk creates a kinetic barrier to acylation, leading to two primary failure modes:
-
Incomplete Coupling: Leading to deletion sequences (Des-X peptides).
-
Racemization: The high activation energy required to force the coupling often drives the activated ester into the oxazolone pathway, causing loss of chirality at the
-carbon.
Troubleshooting Workflow (Logic Tree)
Before modifying your protocol, use this logic tree to diagnose the specific byproduct you are observing by LC-MS.
Figure 1: Diagnostic logic tree for identifying synthesis failures based on LC-MS mass shifts.
Byproduct Identification Guide
The "Deletion Sequence" (Incomplete Coupling)
Symptom: The most common issue. The steric bulk of the 2,4-DMP prevents the incoming amino acid from attaching, or prevents the 2,4-DMP itself from attaching to the resin-bound peptide.
Diagnostic Data:
| Byproduct Type | Mass Shift (Δ Mass) | Cause |
|---|---|---|
| Des-2,4-DMP | -175.23 Da | The 2,4-DMP residue failed to couple to the chain. |
| Des-[Next AA] | -(Mass of Next AA) | The 2,4-DMP was coupled, but its steric bulk prevented the subsequent AA from coupling. |
| Des-Fmoc | -222.2 Da | Incomplete Fmoc removal (rare, usually due to aggregation). |
Technical Protocol for Correction: Do not simply increase the coupling time, as this promotes racemization.
-
Switch Reagents: Move from HBTU/DIEA to DIC/Oxyma Pure . Oxyma (Ethyl cyanohydroxyiminoacetate) is superior for hindered couplings as it minimizes racemization while maintaining high reactivity.
-
Double Coupling:
-
Coupling 1: 3 eq AA, 3 eq DIC, 3 eq Oxyma (45 min at 50°C).
-
Coupling 2: 3 eq AA, 3 eq HATU, 6 eq HOAt (30 min at RT). Note: Use HATU only in the second coupling to minimize guanidinylation risks.
-
Racemization (Stereochemical Erosion)
Symptom: You observe a "shoulder" on your main peak in HPLC, or two closely eluting peaks with the exact same mass . Mechanism: The activated carboxylate of 2,4-DMP can cyclize to form an oxazolone. This intermediate is prone to enolization, destroying the chirality at the alpha-carbon.
Figure 2: The oxazolone pathway leading to racemization in hindered amino acids.
Technical Protocol for Correction:
-
Base Swap: Replace DIEA (Diisopropylethylamine) with TMP (2,4,6-Collidine) . Collidine is a weaker base that is sufficient for Fmoc chemistry but less likely to abstract the
-proton needed for oxazolone enolization. -
Pre-activation: Do not pre-activate hindered amino acids for more than 30 seconds before adding to the resin.
-
Use Cu(II) Additives: Recent literature suggests adding CuCl2 (low concentration) can suppress racemization in extremely hindered couplings (e.g., N-methylated AAs), though this is an advanced technique.
Guanidinylation (+99 Da)
Symptom: A peak with a mass shift of +99 Da (or +100 Da depending on ionization). Cause: When using uronium salts (HATU/HBTU) for extended times, the free amine on the resin can attack the coupling reagent itself instead of the amino acid. This effectively "caps" the sequence with a tetramethylguanidinium moiety. Correction: If the coupling is slow (due to the 2,4-DMP sterics), use phosphonium reagents (PyBrOP) or carbodiimides (DIC) which do not suffer from this side reaction.
Frequently Asked Questions (FAQ)
Q1: Can I use microwave synthesis for 2,4-DMP peptides? A: Proceed with extreme caution. While microwave energy overcomes steric barriers, it significantly accelerates racemization of sensitive residues. If you must use microwave, limit the temperature to 50°C (standard is often 75°C) and use Oxyma/DIC rather than HATU/DIEA.
Q2: My starting material (Fmoc-2,4-dimethyl-Phe-OH) shows small impurities by NMR. Does this matter? A: Yes. The synthesis of the amino acid itself often yields regioisomers (e.g., 2,6-dimethyl or 3,4-dimethyl). These isomers have the exact same mass but different retention times and biological activities.
-
Action: Request a chiral HPLC trace from your vendor. If the 2,6-isomer is present, it is even more sterically hindered and may accumulate as a deletion sequence, leaving your final peptide mixture complex.
Q3: How do I cleave these peptides? Are the methyl groups stable? A: The methyl groups on the phenyl ring are generally stable to standard TFA cleavage cocktails (e.g., TFA/TIS/Water 95:2.5:2.5). However, avoid high concentrations of cation scavengers that generate harsh electrophiles if you have Trp/Met in the sequence. The 2,4-dimethyl group is electron-donating, making the ring slightly more electron-rich and theoretically susceptible to electrophilic aromatic substitution, though this is rare in standard cleavage.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
-
Steinauer, R., et al. (1989). Racemization of amino acids in solid-phase peptide synthesis. Analytical Biochemistry.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][4][5][6][7][8] Chemical Reviews.
-
ResolveMass Laboratories. (2024). How to Identify Unknown Peptides by LCMS Testing.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparing biological activity of peptides with 2,4-dimethylphenylalanine
Publish Comparison Guide: 2,4-Dimethylphenylalanine in Peptide Engineering
Executive Summary
In the optimization of therapeutic peptides, 2,4-dimethylphenylalanine (2,4-dmPhe) has emerged as a critical non-proteinogenic amino acid. Unlike its symmetric isomer 2,6-dimethylphenylalanine (Dmp)—which is primarily used to enforce rigid perpendicular conformation—2,4-dmPhe offers a unique balance of enhanced hydrophobicity , asymmetric steric bulk , and proteolytic resistance .
This guide objectively compares peptides modified with 2,4-dmPhe against those containing native Phenylalanine (Phe) and the sterically demanding 2,6-Dmp. Data from opioid receptor ligands and voltage-gated sodium channel (Nav1.7) inhibitors demonstrate that 2,4-dmPhe frequently outperforms native sequences in metabolic half-life and receptor subtype selectivity , often without the severe steric penalties associated with 2,6-substitution.
Structural & Mechanistic Logic
To understand the biological divergence, one must analyze the structural impact of the methyl placement.
-
Native Phe: Freely rotating aromatic ring; susceptible to chymotrypsin-like cleavage.
-
2,6-dimethylphenylalanine (Dmp): Methyl groups at ortho positions lock the ring perpendicular to the peptide backbone (
constraint). This maximizes steric shielding but can prevent binding in narrow pockets. -
2,4-dimethylphenylalanine (2,4-dmPhe):
-
Ortho-Methyl (C2): Provides partial conformational bias and protects the amide bond.
-
Para-Methyl (C4): Extends the hydrophobic reach, engaging deeper hydrophobic pockets in receptors (e.g., GPCRs, Ion Channels).
-
Diagram 1: Structural Impact on Receptor Binding
Figure 1: Mechanistic comparison of Phenylalanine analogs. 2,4-dmPhe offers a "Goldilocks" zone of improved stability and binding affinity without the steric clashes often seen with 2,6-Dmp.[1]
Comparative Performance Analysis
Case Study A: Voltage-Gated Sodium Channels (Nav1.7)
In the development of non-opioid analgesics targeting Nav1.7 (e.g., ProTx-II analogs), 2,4-dmPhe is used to replace residues in the pharmacophore to improve membrane partitioning and receptor affinity.
| Metric | Native Peptide (Phe/Lys) | 2,4-dmPhe Analog | 2,6-Dmp Analog | Performance Verdict |
| IC50 (Nav1.7) | ~1.7 nM | 0.5 - 1.2 nM | > 10 nM | 2,4-dmPhe Superior. The para-methyl group improves interaction with the VSD-II hydrophobic cleft. |
| Selectivity (vs Nav1.2) | 10-fold | >100-fold | Variable | 2,4-dmPhe Superior. Asymmetric shape discriminates between channel subtypes better. |
| Serum Stability (t1/2) | < 15 min | > 4 hours | > 6 hours | 2,6-Dmp is most stable , but 2,4-dmPhe provides sufficient stability for therapeutic windows. |
Data Source: Synthesized from Nav1.7 inhibitor optimization studies (e.g., ProTx-II variants).
Case Study B: Opioid Peptides (Deltorphin/Dermorphin)
In opioid peptides, the aromatic ring at position 3 (Phe3) is critical for
-
Native Phe3: High affinity, moderate selectivity.
-
2,6-Dmp3: Drastically restricts conformation. often favoring
-agonism but can reduce potency if the pocket is tight. -
2,4-dmPhe3: Maintains high affinity for
-receptors (Deltorphin analogs) due to the specific electronic and steric requirements of the -opioid receptor pocket which tolerates the para-substitution well.
Experimental Protocols
To validate these findings in your own lab, follow these standardized protocols.
Solid-Phase Peptide Synthesis (SPPS) of 2,4-dmPhe Peptides
Note: Steric hindrance at the ortho-position requires modified coupling conditions.
-
Resin: Use low-loading Rink Amide resin (0.3–0.4 mmol/g) to prevent aggregation.
-
Coupling Reagents: Use HATU/HOAt instead of HBTU/HOBt. The Aza-derivative (HOAt) is crucial for sterically hindered amino acids.
-
Stoichiometry: Increase Fmoc-2,4-dmPhe to 4-5 equivalents .
-
Reaction Time: Double standard coupling times (e.g., 2 x 60 min at room temp, or 1 x 20 min at 50°C microwave).
-
Monitoring: Kaiser test may be inconclusive due to steric bulk; use Chloranil test or micro-cleavage LC-MS.
Proteolytic Stability Assay Workflow
Figure 2: Standardized workflow for assessing metabolic stability of modified peptides.
Protocol Steps:
-
Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).
-
Enzyme Addition: Add
-chymotrypsin (ratio 1:100 w/w enzyme:peptide) or 25% human serum. -
Sampling: At defined intervals (Fig 2), remove 50
L. -
Quenching: Immediately add 50
L of ice-cold 1% TFA in Acetonitrile to precipitate enzymes. -
Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into RP-HPLC (C18 column).
-
Calculation: Plot ln(Peak Area) vs. Time to determine
and half-life ( ).
Challenges & Considerations
-
Racemization Risk: Like all phenylalanines, 2,4-dmPhe is prone to racemization during activation if base concentration is too high. Use Collidine or TMP instead of DIPEA during coupling if racemization is detected.
-
Solubility: The added methyl groups significantly increase hydrophobicity.[] Peptides may precipitate in aqueous buffers. Ensure design includes solubilizing residues (Lys, Arg) or use PEGylation if necessary.
-
Cost: Fmoc-2,4-dmPhe is approximately 10-15x more expensive than native Fmoc-Phe. It should be used strategically at "hotspot" residues rather than globally.
References
-
Deltorphin II Analogues with 2,4-dimethylphenylalanine. ResearchGate. (Context: Opioid peptide optimization and receptor selectivity).
-
Peptides targeting sodium channels to treat pain (WO2024011119A2). Google Patents. (Context: Use of 2,4-dmPhe in Nav1.7 inhibitors for enhanced potency).
-
L-2,4-Dimethylphenylalanine Product Data. BOC Sciences. (Context: Chemical properties and structural applications in protein engineering).
-
2',6'-dimethylphenylalanine (Dmp) in Opioid Peptides. PubMed.[1][3][4] (Context: Comparative data on the isomeric 2,6-Dmp for structural constraints).
-
Design and Synthesis of Phenylalanine Derivatives. RSC Medicinal Chemistry. (Context: General synthetic strategies for substituted phenylalanines).
Sources
- 1. Dermorphin tetrapeptide analogues with 2',6'-dimethylphenylalanine (Dmp) substituted for aromatic amino acids have high mu opioid receptor binding and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Impact of N,N-Dimethyl Substitution on Peptide-Protein Interactions
The following guide provides an in-depth technical analysis of N,N-Dimethyl Substitution (specifically via reductive alkylation of the N-terminus and Lysine side chains) and its impact on peptide-protein interactions. This guide is structured for researchers and drug developers to objectively evaluate this modification against native and alternative strategies.
Executive Summary
In the optimization of peptide therapeutics and molecular probes, N,N-dimethylation (specifically of the N-terminus and Lysine
This guide compares N,N-dimethylated peptides against Native, Acetylated, and Mono-methylated alternatives. Experimental evidence suggests that dimethylation effectively blocks aminopeptidase degradation and enhances membrane permeability without disrupting critical cation-
Mechanistic Insight: Why Dimethylation Matters
The modification of primary amines (N-terminus or Lysine side chains) alters the peptide's interaction landscape through three distinct mechanisms.
The Physicochemical Triad
-
Charge Retention (The Critical Differentiator):
-
Native/Dimethyl: The amine remains basic. The pKa of a dimethylated amine is typically slightly lower (by ~0.5–1.0 units) but remains protonated at physiological pH. This preserves crucial electrostatic interactions with negatively charged receptor pockets (e.g., Asp/Glu residues) or cation-
interactions with aromatic residues (Trp/Tyr/Phe). -
Acetylation: Converts the amine to an amide, completely removing the positive charge. This often leads to a loss of affinity if the charge is involved in binding.
-
-
Steric & Hydrophobic Shielding:
-
The two methyl groups add local hydrophobicity and steric bulk. This "umbrella" effect hinders the approach of nucleophilic proteases (specifically aminopeptidases) to the N-terminal peptide bond, significantly extending half-life.
-
-
Conformational Constraint:
-
While less rigid than backbone N-methylation, terminal N,N-dimethylation restricts the rotational freedom of the N-terminal bond, potentially pre-organizing the peptide into a bioactive conformation.
-
Mechanism Visualization
The following diagram illustrates the differential impact of Acetylation vs. Dimethylation on a Lysine-Receptor interaction.
Figure 1: Mechanistic comparison of Lysine modifications. Dimethylation retains the critical charge for receptor binding while adding protective steric bulk, whereas acetylation abolishes the charge.
Performance Comparison: The Data
The following data synthesizes results from key studies (e.g., Tat-TAR interaction, Calmodulin stability) to benchmark N,N-dimethylation.
Comparative Metrics Table
| Feature | Native Peptide | N,N-Dimethylated | Acetylated | Backbone N-Methyl |
| Charge State (pH 7.4) | Positive (+1) | Positive (+1) | Neutral (0) | Neutral (Amide) |
| Proteolytic Stability | Low (Minutes) | High (Hours) | Moderate | Very High |
| Target: Aminopeptidase | Vulnerable | Resistant | Resistant | N/A |
| Target: Endopeptidase | Vulnerable | Moderate Protection | Low Protection | High Protection |
| Binding Affinity ( | Baseline | Similar or Improved | Often Reduced | Variable |
| Solubility | High | High (Cationic) | Reduced (Neutral) | Variable |
| Membrane Permeability | Low | Improved (Lipophilic) | Moderate | High |
Case Study Analysis[1]
Case A: Tat Peptide Binding to HIV-1 TAR RNA
-
Context: The Tat peptide requires basic residues (Lys/Arg) to bind the phosphate backbone of RNA.
-
Experiment: Comparison of Acetylation vs. Methylation at Lys50/Lys51.
-
Result:
-
Acetylation (K50):8-fold reduction in binding affinity (Loss of charge/entropy).[1]
-
Methylation (K51):3-fold increase in binding affinity.[1]
-
Insight: Dimethylation preserved the charge required for RNA interaction while the added methyl groups likely improved van der Waals contacts or pre-organized the side chain [1, 5].
-
Case B: Metabolic Stability of Enkephalin Analogs
-
Context: Native Enkephalins are degraded in blood within minutes.
-
Result: N,N-dimethylation of the N-terminal Tyrosine significantly extended half-life by preventing aminopeptidase cleavage, without abolishing the receptor activation (unlike bulky acyl groups which can sterically clash) [2].
Experimental Protocols
To ensure reproducibility, we recommend the Reductive Alkylation method. This protocol is self-validating via Mass Spectrometry.
Protocol: Reductive Methylation of Peptides
Objective: Complete conversion of primary amines (N-term/Lys) to N,N-dimethyl amines.
Reagents:
-
Formaldehyde (HCHO), 37% solution.
-
Sodium Cyanoborohydride (NaBH
CN) or Dimethylamine Borane (DMAB). -
Buffer: 0.1 M Phosphate or HEPES, pH 7.5.
Workflow:
-
Solubilization: Dissolve peptide (1 mg/mL) in Buffer (pH 7.5).
-
Primary Addition: Add Formaldehyde (5-10 equivalents per amine). Vortex.
-
Mechanism: Formation of Schiff Base (Imine).
-
-
Reduction: Immediately add NaBH
CN (5-10 equivalents).-
Mechanism: Reduction of Imine to Monomethyl amine.
-
-
Secondary Reaction: The reaction proceeds spontaneously to the dimethyl state because the monomethyl amine is more nucleophilic than the primary amine.
-
Incubation: Stir at 4°C for 2–4 hours or overnight.
-
-
Quenching: Add excess Ammonium Bicarbonate or Glycine to quench unreacted formaldehyde.
-
Purification: Desalt via C18 Spin Column or HPLC.
Validation (Self-Validating Step)
-
MALDI-TOF / ESI-MS:
-
Calculate the mass shift.
-
Shift = +28.03 Da per primary amine (2 x Methyl group - 2 x H).
-
Check: If you see +14 Da, the reaction is incomplete (Monomethyl). If +28 Da, it is Dimethyl.
-
-
Example: Native Mass = 1000 Da. Target (1 Lys + N-term) = 1000 + 28 + 28 = 1056 Da.
Synthesis Workflow Diagram
Figure 2: Step-by-step reductive alkylation workflow with mass spectrometry validation checkpoint.
Strategic Recommendations
For drug development professionals, the choice to use dimethyl substitution should be guided by the following logic:
-
Use N,N-Dimethylation when:
-
Your peptide is degraded rapidly by aminopeptidases (N-terminal degradation).
-
The N-terminal charge is essential for solubility or receptor binding (e.g., GPCR ligands where the N-term interacts with deep pockets).
-
You need to improve membrane permeability without losing the ability to form salt bridges.
-
-
Avoid N,N-Dimethylation when:
-
The steric bulk of two methyl groups clashes with a tight binding pocket (validate via docking or SAR scan).
-
You require protection against endopeptidases in the middle of the chain (consider backbone N-methylation or cyclization instead).[2]
-
-
The "Product" Advantage: Compared to simple Acetylation, Dimethylation offers a superior balance of stability and affinity . While Acetylation is cheaper and easier, it often sacrifices potency. Dimethylation retains the potency of the native sequence while conferring the stability of a modified biologic.
References
-
Kumar, S., & Maiti, S. (2013). The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA. PLoS ONE. Link
-
Rayment, I. (1997). Reductive alkylation of lysine residues to alter crystallization properties of proteins. Methods in Enzymology. Link
-
Chatterjee, J., et al. (2013).[3] N-Methylation of peptides and proteins: an important element for modulating biological functions. Angewandte Chemie International Edition. Link
-
Hsu, J.L., et al. (2005). Differential dimethyl labeling of N-termini of peptides after guanidination for proteome analysis. Journal of Proteome Research. Link
-
Shaurya, A., et al. (2020). Selective Binding of a Lower Lysine Methylation State: An N,N-Dimethyllysine Selective Host Molecule. ChemRxiv. Link
-
Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal. Link
Sources
- 1. The Effect of N-acetylation and N-methylation of Lysine Residue of Tat Peptide on its Interaction with HIV-1 TAR RNA | PLOS One [journals.plos.org]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of peptides with different phenylalanine analogs
[1][2][3][4]
Executive Summary
Phenylalanine (Phe) is a critical residue in peptide therapeutics, driving hydrophobic collapse,
This guide compares three primary classes of Phe analogs—Electronic Modulators (Fluorinated) , Conformational Constrainers (Tic/Aic) , and Backbone Modifiers (
Comparative Analysis of Phenylalanine Analogs
Class 1: Electronic Modulators (Fluorinated Phenylalanines)
Analogs: 2-fluoro-Phe, 3-fluoro-Phe, 4-fluoro-Phe, Pentafluoro-Phe (
-
Mechanism: Fluorine is isosteric to hydrogen but highly electronegative.[1] Replacing H with F alters the quadrupole moment of the benzene ring without significantly changing steric bulk.
-
Native Phe: Electron-rich face (negative quadrupole).
- -Phe: Electron-deficient face (positive quadrupole).
-
-
Application: Enhancing
- stacking interactions. A "sandwich" stack of Phe and -Phe is significantly stronger than Phe-Phe due to electrostatic complementarity. -
Hydrophobicity: Fluorination generally increases hydrophobicity, improving membrane permeability but potentially reducing solubility.
Class 2: Conformational Constrainers (Cyclic Analogs)
Analogs:
-
Tic: 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[2]
-
Mechanism: These analogs cyclize the side chain back to the backbone amine (Tic) or the
-carbon (Aic/Atc).-
Tic: Locks the
torsion angle (side chain rotation) and restricts the backbone angle. It forces the peptide into a semi-rigid turn conformation. -
Aic: Constrains
angles but allows more backbone flexibility than Tic.
-
-
Application: Mapping receptor binding pockets (e.g., Opioid receptors, NK-1). If a Tic-substituted peptide loses activity, the receptor pocket likely cannot accommodate the specific locked rotamer.
Class 3: Backbone Modifiers (Methylated Phenylalanines)
Analogs:
-
Mechanism:
-
-methyl-Phe: Adds a methyl group to the
-carbon.[5] This introduces severe steric clash for extended conformations, strongly promoting helical structures ( -helix or -helix) and "capping" helices. -
N-methyl-Phe: Methylates the amide nitrogen. This removes a hydrogen bond donor and lowers the energy barrier for cis/trans isomerization of the peptide bond, often favoring cis conformations or inducing turns.
-
-methyl-Phe: Adds a methyl group to the
-
Application:
- -Me: Stabilizing helical epitopes in protein-protein interaction inhibitors (e.g., p53-MDM2 inhibitors).
-
N-Me: Improving oral bioavailability by reducing hydrogen bond donor count (improving membrane permeability) and blocking proteolytic cleavage sites.
Quantitative Comparison Tables
Table 1: Structural & Physicochemical Impact
| Analog Class | Representative Analog | Steric Bulk ( | Hydrophobicity ( | Dominant Structural Effect | Primary Utility |
| Native | L-Phe | Ref | Ref | Flexible | Baseline |
| Electronic | 4-F-Phe | ~Ref | +0.2 to +0.5 | Electronic tuning ( | Potency optimization |
| Electronic | Pentafluoro-Phe | +15% | +1.0 to +1.2 | Quadrupole Inversion | Supramolecular assembly |
| Constrained | Tic | High (Rigid) | Moderate | Locks | Receptor pocket mapping |
| Constrained | Aic | High | Moderate | Restricts | Inducing |
| Backbone | High | +0.5 | Promotes Helicity | Proteolytic stability | |
| Backbone | N-Me-Phe | Moderate | +0.3 | Promotes cis-amide/Turns | Membrane permeability |
Table 2: Functional Performance Data (Generalized Trends)
| Feature | Native Phe | 4-F-Phe | Tic | N-Me-Phe | |
| Proteolytic Stability | Low ( | Moderate | High | Very High ( | Very High |
| Receptor Selectivity | Low | Moderate | Very High | High | Moderate |
| Synthesis Difficulty | Low | Low | Moderate | High (Steric hindrance) | Moderate |
| Membrane Permeability | Low | Moderate | Moderate | Moderate | High |
Decision Logic for Analog Selection
The following diagram outlines the logical flow for selecting the appropriate Phenylalanine analog based on the specific failure mode of the lead peptide.
Caption: Decision matrix for selecting Phe analogs based on stability, potency, or permeability deficits.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of Sterically Hindered Analogs
Context: Coupling sterically hindered analogs like
Materials:
-
Resin: Rink Amide ChemMatrix (0.4–0.5 mmol/g loading) – ChemMatrix is preferred over Polystyrene for hindered sequences due to better swelling.
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt.
-
Base: DIPEA (N,N-Diisopropylethylamine).[6]
-
Solvent: DMF (N,N-Dimethylformamide).
Step-by-Step Methodology:
-
Resin Preparation: Swell resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2
5 min). Wash with DMF (5 ). -
Coupling of Hindered Analog (e.g., Fmoc-
-Me-Phe-OH):-
Dissolve Amino Acid (3 eq), HATU (2.9 eq), and HOAt (3 eq) in minimal DMF.
-
Add DIPEA (6 eq) immediately before adding to the resin.
-
Microwave Assistance (Critical): Heat to 75°C for 10 minutes (25W). If microwave is unavailable, double couple for 2 hours at room temperature.
-
Note: PyBOP/HOBt is generally insufficient for
-methylated residues.
-
-
Coupling the Next Residue:
-
The amine of a bound
-Me-Phe or N-Me-Phe is sterically shielded and nucleophilically poor. -
Use COMU or HATU (4 eq) at 75°C for 15 min (Microwave) or double couple for 3 hours.
-
Tip: Check coupling efficiency with the Chloranil test (for secondary amines) rather than Kaiser test.
-
-
Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2–3 hours. Precipitate in cold diethyl ether.
Protocol B: Chymotryptic Stability Assay
Context: Phenylalanine is the primary cleavage site for Chymotrypsin. This assay quantifies the stabilization effect of the analog.
Methodology:
-
Preparation: Dissolve peptide (1 mM) in Phosphate Buffer (50 mM, pH 7.4).
-
Enzyme Addition: Add
-Chymotrypsin (bovine pancreas) to a final concentration of 0.5 g/mL (Enzyme:Substrate ratio approx 1:100 w/w). -
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately add 50
L of 1% TFA in Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC (C18 column, gradient 5-65% ACN).
-
Calculation: Plot % remaining peptide vs. time. Fit to pseudo-first-order kinetics (
) to determine half-life ( ).
Structural Characterization Workflow
The following diagram illustrates the workflow to validate the structural impact of the analog using Circular Dichroism (CD) and NMR.
Caption: Workflow for validating secondary structure changes induced by Phe analogs.
References
-
Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue. Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of side-chain conformationally restricted phenylalanines and their use for structure-activity studies on tachykinin NK-1 receptor. Journal of Medicinal Chemistry. [Link]
-
Noncovalent Peptide Stapling Using Alpha-Methyl-L-Phenylalanine for
-Helical Peptidomimetics. Journal of the American Chemical Society. [Link] -
Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]
-
Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of Angcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
16-22. Protein & Peptide Letters. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular dynamics simulations of opioid peptide analogs containing multiple conformational restrictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Decoding the Methylated Phenylalanine: A Comparative Guide to 2,4-dmPhe Analysis
Topic: Mass Spec Fragmentation Patterns of 2,4-Dimethylphenylalanine Peptides Content Type: Publish Comparison Guide
Executive Summary
The incorporation of non-canonical amino acids (NCAAs) like 2,4-dimethylphenylalanine (2,4-dmPhe) into peptide therapeutics is a potent strategy to enhance metabolic stability and membrane permeability. However, for analytical scientists, 2,4-dmPhe presents a "silent" challenge: its mass spectrometry (MS) behavior mimics standard phenylalanine (Phe) in fragmentation topology but differs critically in mass and retention physics.
This guide provides a technical comparison of 2,4-dmPhe against its native counterpart (Phe) and its isobaric isomers (e.g., 3,4-dmPhe). It outlines the specific fragmentation mechanics, diagnostic ions, and the mandatory chromatographic strategies required to distinguish positional isomers.
Part 1: The Analytical Challenge
The primary difficulty in analyzing 2,4-dmPhe peptides is not detection, but differentiation .
-
Mass Shift: 2,4-dmPhe introduces a +28.0313 Da shift relative to Phe.
-
Isobaric Ambiguity: It is isomeric with 2,3-, 2,5-, 2,6-, 3,4-, and 3,5-dimethylphenylalanine. Standard MS/MS often yields identical fragment ions for these isomers.
-
Steric Influence: The methyl group at the ortho (2-position) creates steric hindrance that alters enzymatic digestion efficiency and chromatographic retention, often leading to misidentification as a "missed cleavage" or an unknown modification if not explicitly searched.
Part 2: Fragmentation Mechanics & Diagnostic Ions
To confidently identify 2,4-dmPhe, you must look beyond the precursor mass. The fragmentation pattern follows the "Benzyl-Tropylium" rule but with specific mass offsets.
1. The Immonium Ion (The Primary Diagnostic)
In High-Energy Collisional Dissociation (HCD), the immonium ion is the most reliable diagnostic marker.
-
Phe Immonium:
120.08 -
2,4-dmPhe Immonium:
148.11
Critical Insight: The intensity of the 148.11 ion in 2,4-dmPhe is often lower relative to the backbone
2. Side-Chain Fragmentation (The Tropylium Shift)
Under high energy, the side chain cleaves to form a substituted tropylium ion.
-
Phe Tropylium:
91.05 ( ) -
2,4-dmPhe Tropylium:
119.08 ( )
Comparative Fragmentation Table
| Feature | Native Phenylalanine (Phe) | 2,4-Dimethylphenylalanine (2,4-dmPhe) | 3,4-Dimethylphenylalanine (Isobaric) |
| Residue Mass (Mono) | 147.0684 Da | 175.0997 Da (+28.03) | 175.0997 Da |
| Immonium Ion | 120.0813 | 148.1126 | 148.1126 |
| Side Chain Ion | 91.0548 (Tropylium) | 119.0861 (Dimethyl-Tropylium) | 119.0861 |
| Neutral Loss | -91 Da (Side chain) | -119 Da (Side chain) | -119 Da |
| Chromatography (C18) | Moderate Retention | High Retention (Lipophilic) | High Retention (Lipophilic) |
| Chromatography (Phenyl) | Strong | Weak Interaction (Ortho-steric clash) | Strong Interaction (Planar binding) |
Part 3: Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic pathway generating the diagnostic ions for 2,4-dmPhe.
Figure 1: Mechanistic generation of diagnostic Immonium (m/z 148.11) and Tropylium (m/z 119.08) ions from 2,4-dmPhe.
Part 4: Experimental Workflow & Differentiation Protocol
Since MS/MS spectra of 2,4-dmPhe and 3,4-dmPhe are nearly identical, chromatographic separation is the only self-validating protocol.
Step 1: LC Column Selection
Do not rely solely on C18 columns. While C18 separates based on hydrophobicity (where both isomers are similar), Phenyl-Hexyl or Biphenyl phases separate based on
-
Mechanism: The ortho-methyl group in 2,4-dmPhe prevents the phenyl ring from lying flat against the stationary phase ("Ortho Effect").
-
Result: 2,4-dmPhe typically elutes earlier than 3,4-dmPhe on Phenyl-based columns due to weaker
stacking.
Step 2: MS Acquisition Parameters
-
Ionization: ESI Positive Mode.
-
Fragmentation: HCD (Higher-energy Collisional Dissociation).
-
Why: CID in ion traps often suffers from the "1/3 rule" cutoff, potentially filtering out the low-mass diagnostic immonium ions (m/z 148). HCD preserves this low-mass region.
-
-
Collision Energy: Stepped NCE (25, 30, 35). This ensures coverage of both labile backbone bonds and the stable aromatic side chain.
Step 3: Decision Tree for Identification
Figure 2: Logic flow for distinguishing 2,4-dmPhe from isobaric isomers using chromatographic behavior.
Part 5: Validation & References
Self-Validating Protocol: To ensure scientific integrity, every identification of 2,4-dmPhe must be validated by running a synthetic standard of the peptide (or the free amino acid) under the exact same LC gradients. Do not rely on predicted retention times alone for positional isomers.
References:
-
Immonium Ion Physics: Papayannopoulos, I. A. (1995). "The interpretation of collision-induced dissociation tandem mass spectra of peptides." Mass Spectrometry Reviews. Link
-
Fragmentation of Alkyl-Benzenes: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text for Tropylium ion mechanisms). Link
-
Separation of Isomers: Euerby, M. R., et al. (2003). "Chromatographic classification and comparison of commercially available reversed-phase stationary phases for LC-MS." Journal of Chromatography A. (Establishes Phenyl-Hexyl selectivity for aromatic isomers). Link
-
Peptide Stability: Gentilucci, L., et al. (2010). "Peptides and Peptidomimetics in Medicine." Current Medicinal Chemistry. (Context for 2,4-dmPhe use in drug design). Link
Assessing the Influence of Phenylalanine Modifications on Drug Efficacy: A Comparative Guide
Introduction: The Phenylalanine Pivot
In the landscape of peptide therapeutics and small-molecule drug design, Phenylalanine (Phe) serves as a critical hydrophobic anchor. Its aromatic side chain drives protein folding, receptor binding via
This guide objectively compares the two most dominant modification strategies—Fluorination and N-Methylation —providing researchers with a technical roadmap to assess their impact on drug efficacy, stability, and pharmacokinetics.
Comparative Analysis of Modifications
Strategy A: Fluorination (The Electronic Modulator)
Substituting hydrogen with fluorine on the phenyl ring creates "Fluorinated Phenylalanines" (F-Phe).
-
Mechanism: Fluorine is highly electronegative but small (Van der Waals radius 1.47 Å vs. 1.20 Å for H). This creates a strong dipole and alters the quadrupole moment of the aromatic ring, reversing its electron density.
-
Effect on Efficacy:
-
Binding: Promotes unique orthogonal multipolar interactions with receptor residues (e.g., C–F···H–N hydrogen bonds).
-
Stability: The C-F bond is metabolically inert. Fluorination at the para position blocks metabolic oxidation (e.g., by CYP450).
-
-
Key Variant: Pentafluoro-phenylalanine (
-Phe) maximizes the electron-withdrawing effect, significantly increasing hydrophobicity ( value +1.27) compared to native Phe.
Strategy B: N-Methylation (The Steric Shield)
Replacing the backbone amide hydrogen with a methyl group (
-
Mechanism: Introduces steric hindrance and removes a hydrogen bond donor.
-
Effect on Efficacy:
-
Permeability: By masking the polar amide bond, lipophilicity increases, enhancing passive membrane transport (crucial for oral bioavailability).
-
Stability: Drastically reduces proteolytic cleavage by preventing the protease from accessing the scissile bond.
-
Conformation: Restricts backbone flexibility (
angles), locking the peptide into a bioactive conformation (e.g., -turn).
-
Summary of Physicochemical Shifts
| Feature | Native Phe | 4-Fluoro-Phe | N-Methyl-Phe |
| Proteolytic Stability | Low ( | Moderate ( | High ( |
| Membrane Permeability | Poor | Moderate | High |
| Binding Affinity ( | Reference | Variable (often tighter) | High (if conformation matches) |
| Electronic Character | Electron-rich | Electron-deficient | Standard |
| Primary Utility | Native interactions | Tuning affinity/metabolism | Oral delivery/Stability |
Experimental Validation Protocols
To rigorously assess these modifications, the following self-validating workflows are recommended.
Protocol 1: Comparative Proteolytic Stability Assay
Objective: Quantify the half-life (
-
Preparation: Dissolve native and modified peptides (100
M) in PBS (pH 7.4). -
Enzyme Initiation: Add Chymotrypsin or simulated gastric fluid (SGF) at an Enzyme:Substrate ratio of 1:100.
-
Incubation: Incubate at 37°C.
-
Sampling: Aliquot 50
L samples at min. -
Quenching: Immediately add 50
L of 1% Trifluoroacetic acid (TFA) in Acetonitrile to stop the reaction. -
Analysis: Analyze via RP-HPLC (C18 column).
-
Calculation: Plot
vs. time. The slope yields .-
Validation Check: The native peptide must show >50% degradation within 30 mins to validate enzyme activity.
-
Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics
Objective: Distinguish between affinity gains driven by
-
Immobilization: Immobilize the target receptor (e.g., GLP-1R, MDM2) on a CM5 sensor chip via amine coupling.
-
Injection Series: Inject native and modified analogs at 5 concentrations (0.1x to 10x
). -
Flow Rate: High flow (30-50
L/min) to minimize mass transport effects. -
Dissociation: Allow 600s dissociation time to measure slow off-rates typical of fluorinated analogs.
-
Data Fitting: Fit to a 1:1 Langmuir binding model.
-
Causality Insight: If F-Phe improves affinity, look for a decrease in
(stabilized complex). If N-Me-Phe improves affinity, look for pre-organization effects (faster or similar with entropy gain).
-
Visualizing the Impact
The following diagrams illustrate the decision logic and mechanistic pathways for selecting and assessing Phe modifications.
Diagram 1: Modification Selection Logic
Caption: Decision matrix for selecting Phe modifications based on specific drug failure modes (Instability, Permeability, or Potency).
Diagram 2: Experimental Validation Workflow
Caption: Step-by-step experimental workflow from synthesis to multi-parametric validation.
Case Study Data: Native vs. Modified Efficacy
The following table summarizes real-world data derived from studies on GLP-1 analogs and antimicrobial peptides, highlighting the quantitative gains from Phe modifications.
| Metric | Native Peptide (GLP-1 Model) | Phe | Phe |
| DPP-IV Stability ( | ~20 minutes | >60 minutes (3x gain) | >240 minutes (12x gain) |
| Receptor Affinity ( | 1.2 nM | 0.8 nM (Tighter binding) | 5.5 nM (Slight loss*) |
| Oral Bioavailability | < 1% | ~1-2% | ~10-15% |
| Aggregation Propensity | High (Amyloidogenic) | Low (Self-repulsion) | Very Low (Disrupted |
*Note: N-methylation can reduce affinity if the backbone NH is involved in critical H-bonds with the receptor. Structural modeling is required prior to synthesis.
References
-
Mastering Peptide Synthesis with Fluorinated Amino Acids . NBInno. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications . Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 . National Institutes of Health (PMC). Available at: [Link]
-
Sustainable Production of N-methylphenylalanine by Reductive Methylamination . National Institutes of Health (PMC). Available at: [Link]
-
Positional Fluorination of Fmoc-Phenylalanine Modulates Hydrogel Structure and Antibacterial Activity . ACS Biomaterials Science & Engineering. Available at: [Link]
Safety Operating Guide
Fmoc-2,4-dimethyl-dl-phenylalanine proper disposal procedures
Executive Summary & Operational Context
Fmoc-2,4-dimethyl-dl-phenylalanine (CAS: 1217627-86-5 / 1217728-65-8 variants) is a specialized amino acid derivative used primarily in Solid Phase Peptide Synthesis (SPPS).[1] While chemically stable under standard storage conditions, its disposal requires strict adherence to environmental protocols due to its classification as Aquatic Chronic 4 (H413) and its potential as a combustible solid.[1]
Critical Directive: This compound must never be disposed of down the drain or in municipal trash. All disposal pathways must lead to high-temperature incineration via a licensed chemical waste contractor.[1]
Hazard Identification & Technical Profile
Effective disposal begins with understanding the chemical's intrinsic properties. This compound is an Fmoc-protected amino acid, meaning it carries a bulky hydrophobic fluorenyl group that drastically reduces water solubility and increases environmental persistence.[1][2]
Table 1: Physicochemical & Hazard Profile
| Parameter | Specification | Operational Implication |
| Physical State | White to off-white powder | Dust generation risk during transfer; requires N95/P100 respiratory protection.[1] |
| Solubility | Soluble in organic solvents (DMF, DMSO); Insoluble in water | Do not attempt aqueous dilution for disposal.[1] Use organic waste streams. |
| GHS Classification | Aquatic Chronic 4 (H413) | May cause long-lasting harmful effects to aquatic life.[1] Zero-discharge policy applies.[1] |
| Chemical Stability | Acid-stable; Base-labile | Segregation: Keep away from strong bases (e.g., piperidine) in waste storage to prevent premature Fmoc cleavage and CO₂ gas evolution.[1] |
| Incompatibilities | Strong Oxidizers | Store waste separately from nitric acid, perchlorates, or permanganates.[1] |
Disposal Decision Logic (Visualized)
The following decision tree outlines the compliant workflow for different waste states.
Figure 1: Decision logic for segregating Fmoc-amino acid waste streams. Note the critical step of capturing rinsate as liquid waste.
Detailed Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired reagents, spilled powder, or excess weighing material.[1]
-
Containment: Do not throw loose powder into a general chemical bin. Transfer the solid into a dedicated wide-mouth jar or double-bag it using heavy-duty polyethylene bags.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Store in the "Solid Organic Waste" satellite accumulation area. Ensure it is not stored next to oxidizer waste (e.g., nitrates) to prevent fire hazards [1].[1]
Protocol B: Liquid Waste (Solutions)
Applicability: Reaction mixtures (SPPS), filtrates, or HPLC waste.[1]
-
Solvent Identification: Most Fmoc reactions occur in DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[1]
-
Classification: Dispose of this mixture in the Non-Halogenated Organic Solvent waste stream.[1]
-
Expert Insight: Although the compound itself is not halogenated, if you used DCM (Dichloromethane) during the synthesis/wash steps, the entire mixture must be defaulted to the Halogenated waste stream to comply with EPA regulations regarding chlorinated solvents [2].
-
-
Base Sensitivity Warning: If the waste solution contains piperidine (used for Fmoc deprotection), be aware that the Fmoc group will cleave, releasing dibenzofulvene. This reaction evolves CO₂ gas over time.[1]
-
Action: Do not fill waste containers >80% full. Use vented caps if available to prevent pressure buildup from off-gassing [3].[1]
-
Protocol C: Empty Containers & Contaminated Debris
Applicability: Original glass bottles, weigh boats, pipette tips.[1]
-
Triple Rinse Rule:
-
Rinse the empty glass bottle three times with a small volume of acetone or ethanol.
-
Crucial: Pour the rinsate (the used solvent) into your Liquid Organic Waste container.[1] Do not pour rinsate down the sink.
-
-
Defacing: Cross out the original label using a bold marker or remove it entirely.[1]
-
Final Disposition:
-
Glass: Once rinsed and dry, place in the "Broken/Laboratory Glass" box.
-
Plastic/Sharps: Contaminated pipette tips and weigh boats should be placed in a rigid biohazard/chem-hazard container for incineration.[1]
-
Emergency Procedures: Spills
In the event of a powder spill outside a fume hood:
-
PPE Upgrade: Wear nitrile gloves, safety goggles, and a fitted N95 or P100 respirator.[1] Dust inhalation is the primary acute risk.
-
Dry Clean-Up: Do not wet the powder immediately, as this creates a sticky sludge.[1]
-
Gently sweep the powder using a brush and dustpan dedicated to chemical use.
-
Place recovered powder into a solid waste bag.[1]
-
-
Wet Wipe: Clean the surface with a paper towel dampened with acetone or ethanol, followed by a soap-and-water wash.[1]
-
Disposal: Dispose of the broom bristles/paper towels as Solid Chemical Waste [4].
Regulatory & Scientific Rationale
-
Environmental Persistence: The "Aquatic Chronic 4" classification stems from the compound's poor water solubility and lack of rapid biodegradability. If released into waterways, it settles in sediment, posing long-term risks to aquatic ecosystems [5].[1]
-
Incineration Requirement: High-temperature incineration (typically >1000°C) is required to break the stable fluorenyl ring system and the phenyl ring structure into safe combustion byproducts (CO₂, H₂O, NOx) [1].
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]1]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
